Molybdenum disulfide
Description
Overview of Two-Dimensional Transition Metal Dichalcogenides in Contemporary Research
Two-dimensional transition metal dichalcogenides (2D TMDs), such as tungsten disulfide (WS₂), tungsten diselenide (WSe₂), molybdenum diselenide (MoSe₂), and molybdenum disulfide (MoS₂), have garnered substantial attention in materials science due to their exceptional properties and potential applications. azonano.comacs.org These layered materials exhibit strong in-plane bonding and weak out-of-plane interactions, enabling their exfoliation into atomically thin layers. encyclopedia.pubacs.org The unique electronic, optical, mechanical, and chemical properties of 2D TMDs make them promising candidates for a wide range of applications, including nanoelectronics, optoelectronics, energy storage and conversion, and sensing. bohrium.commdpi.comijcrt.orgazonano.comacs.orgacs.orgrootsanalysis.comtandfonline.comrsc.org Research in this field is rapidly evolving, with ongoing efforts focused on improving synthesis techniques, exploring new material phases and heterostructures, and developing novel device applications. acs.orgrootsanalysis.comrsc.org
Significance of this compound in Advanced Materials Science and Engineering
This compound holds a significant position within advanced materials science and engineering due to its versatile properties and potential to address limitations of other materials, such as graphene. bohrium.commdpi.comazonano.com Unlike graphene, which lacks a natural band gap, monolayer MoS₂ possesses a direct band gap of approximately 1.8 eV to 1.9 eV, making it highly suitable for applications in optoelectronics, including photodetectors, LEDs, and solar cells. researchgate.netazonano.comchalmers.seresearchgate.net In its bulk form, MoS₂ has an indirect band gap of about 1.2 eV. azonano.com This tunable band gap, along with its excellent electrical, optical, and mechanical properties, positions MoS₂ as a promising material for next-generation electronic devices, sensors, and energy technologies. bohrium.commdpi.comijcrt.orgazonano.comacs.orgmdpi.comnanografi.com Its layered structure also provides solid lubrication properties, useful in various mechanical applications. mdpi.comijcrt.orgtandfonline.com Furthermore, MoS₂ has demonstrated potential in biomedical applications due to its biocompatibility. bohrium.comazonano.com
Evolution of Research Paradigms in this compound Studies
The research on this compound has evolved significantly, driven by advancements in nanoscale materials characterization and fabrication techniques. Initially studied for its lubricating properties and catalytic activity, the emergence of graphene revitalized interest in 2D materials, including MoS₂. researchgate.netacs.org The ability to exfoliate MoS₂ into single or few-layer nanosheets opened up new research paradigms focused on its unique electronic and optical properties at the nanoscale. encyclopedia.pubresearchgate.net
Early research often focused on understanding the fundamental properties of bulk MoS₂. With the advent of techniques like mechanical exfoliation, liquid-phase exfoliation, and chemical vapor deposition (CVD), the focus shifted to synthesizing and characterizing few-layer and monolayer MoS₂. encyclopedia.pubchalmers.semdpi.com These studies revealed the transition from an indirect band gap in bulk to a direct band gap in monolayers, a crucial finding for optoelectronic applications. researchgate.netazonano.comresearchgate.net
More recent research paradigms involve exploring different structural phases of MoS₂, such as the metallic 1T phase, which exhibits distinct electronic and catalytic properties compared to the semiconducting 2H phase. acs.orgrsc.orgnih.gov Significant effort is also directed towards developing scalable synthesis methods for high-quality, large-area MoS₂ films, compatible with industrial processes like CVD. encyclopedia.pubchalmers.semdpi.commdpi.com The creation of heterostructures by combining MoS₂ with other 2D materials like graphene is another active area, aiming to leverage the complementary properties of different materials for enhanced performance in various devices. bohrium.comazonano.comqut.edu.au Furthermore, research is exploring the use of strain engineering to tune the electronic and mechanical properties of MoS₂. mdpi.comazonano.commdpi.comresearchgate.net Advanced computational methods, including first-principles calculations and machine learning, are increasingly employed to understand and predict MoS₂ properties and guide experimental efforts. mdpi.commdpi.comresearchgate.netbohrium.comsciety.org The investigation of MoS₂ in diverse applications, such as energy storage (batteries and supercapacitors), catalysis (hydrogen evolution reaction), and various sensing platforms, reflects the expanding scope of MoS₂ research. bohrium.commdpi.comazonano.comtandfonline.comrsc.orgrsc.orgcnr.itmdpi.com
Data Tables:
While the search results provide detailed research findings and property values, presenting them in interactive data tables is not possible in this text-based format. However, here are examples of how relevant data could be structured in tables:
Table 1: Comparison of Bulk vs. Monolayer MoS₂ Properties
| Property | Bulk MoS₂ | Monolayer MoS₂ | Notes |
| Band Gap | ~1.2 eV (Indirect) azonano.com | ~1.8-1.9 eV (Direct) researchgate.netazonano.comchalmers.seresearchgate.net | Crucial for optoelectronic applications |
| Structure | Layered (2H, 3R phases) acs.orgtandfonline.com | Single S-Mo-S layer bohrium.commdpi.comnih.gov | Weak van der Waals forces between layers bohrium.comnih.gov |
| Mechanical Strength | High tandfonline.com | High mdpi.com | Elasticity similar to graphene oxide mdpi.com |
| Mobility | - | Up to 500 cm²/Vs (CVD-grown) acs.org | Can vary based on synthesis method mdpi.com |
Table 2: MoS₂ Synthesis Methods
| Method | Approach | Characteristics | Relevant Applications |
| Mechanical Exfoliation | Top-down encyclopedia.pubmdpi.com | High material quality, low yield, suitable for basic research encyclopedia.pubchalmers.semdpi.com | Fundamental property studies encyclopedia.pub |
| Liquid Phase Exfoliation | Top-down encyclopedia.pubmdpi.com | Low cost, suitable for large-scale production (powders) chalmers.semdpi.com | Various applications mdpi.com |
| Chemical Vapor Deposition (CVD) | Bottom-up encyclopedia.pubmdpi.com | Suitable for wafer-scale production, high-quality films for electronics encyclopedia.pubchalmers.semdpi.com | Nanoelectronics, optoelectronics chalmers.semdpi.comacs.org |
| Hydrothermal/Solvothermal | Bottom-up encyclopedia.pubmdpi.com | Chemical reaction with small molecules encyclopedia.pubnih.gov | Synthesis of various nanostructures encyclopedia.pubrsc.org |
Structure
2D Structure
Properties
CAS No. |
1317-33-5 |
|---|---|
Molecular Formula |
MoS2 |
Molecular Weight |
160.1 g/mol |
IUPAC Name |
molybdenum(4+);disulfide |
InChI |
InChI=1S/Mo.2S/q+4;2*-2 |
InChI Key |
CKHDFXHTVVOBGY-UHFFFAOYSA-N |
SMILES |
S=[Mo]=S |
Canonical SMILES |
[S-2].[S-2].[Mo+4] |
Appearance |
Solid powder |
boiling_point |
450 °C, sublimes |
Color/Form |
LEAD-GRAY, LUSTROUS POWDER Black luster, hexagonal crystals |
density |
5.06 @ 15 °C/15 °C |
melting_point |
2375 °C |
Other CAS No. |
1317-33-5 1309-56-4 |
physical_description |
DryPowder; DryPowder, WetSolid, Liquid; Liquid; OtherSolid; PelletsLargeCrystals |
Pictograms |
Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
Stable under ordinary conditions |
solubility |
INSOL IN WATER OR DIL ACIDS SOL IN HOT SULFURIC ACID, AQUA REGIA, NITRIC ACID |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Molybdenum disulfide; Moly Powder B; Molykote Microsize Powder; Molysulfide; Natural molybdenite; T-Powder; |
Origin of Product |
United States |
Advanced Synthesis Methodologies for Molybdenum Disulfide
Top-Down Fabrication Approaches
Top-down methods involve the exfoliation of bulk MoS₂ crystals into thinner layers. These techniques are valued for producing high-quality, crystalline nanosheets.
Micromechanical Exfoliation Techniques for Fundamental Studies
Micromechanical exfoliation, famously known as the "Scotch-tape" or "peeling" method, was the pioneering technique used to isolate single layers of two-dimensional materials. acs.org This method relies on the relatively weak van der Waals forces between the layers of the bulk crystal, allowing for their separation using an adhesive tape. mdpi.com
The process is straightforward: an adhesive tape is pressed onto a bulk MoS₂ crystal and then peeled off, taking with it some layers of the material. This process is repeated multiple times on the tape itself to progressively thin the flakes. mdpi.comacs.org The thinned flakes are then transferred to a substrate, such as silicon dioxide (SiO₂), for identification and characterization. acs.org
Key Research Findings:
High Crystal Quality: This technique yields pristine, defect-free MoS₂ flakes with excellent crystalline quality, making them ideal for fundamental research into their electronic and optical properties. acs.orgnih.gov
Simplicity and Low Cost: The method is simple, inexpensive, and does not require complex equipment, making it accessible to a wide range of research laboratories. acs.org
Limitations: The primary drawbacks are its very low yield and lack of control over the flake size, shape, and thickness, making it unsuitable for large-scale production. acs.orgnih.gov The process is also heavily dependent on the operator's skill. nih.gov
To address some of these limitations, automated mechanical exfoliation techniques have been developed. These methods use controlled forces, such as those imposed by a parallel plate rheometer, to achieve more reproducible exfoliation of single- and few-layer flakes. d-nb.info
Comparison of Mechanical Exfoliation Techniques
| Technique | Advantages | Disadvantages | Typical Flake Size |
|---|---|---|---|
| Manual "Scotch-tape" Method | High crystal quality, simplicity, low cost. acs.orgacs.org | Very low yield, poor control over size and thickness, operator dependent. acs.orgnih.gov | Micrometer scale. acs.org |
| Automated Exfoliation | Improved reproducibility, potential for higher throughput. d-nb.info | More complex setup, still limited scalability. | Variable, can be controlled to some extent. d-nb.info |
Liquid Phase Exfoliation and Solution-Based Processes for Scalable Production
Liquid phase exfoliation (LPE) is a more scalable method for producing large quantities of MoS₂ nanosheets. rsc.org This technique involves dispersing bulk MoS₂ powder in a suitable solvent and then applying energy to overcome the van der Waals forces between the layers. rsc.org
The choice of solvent is critical for successful exfoliation. Solvents with surface tensions that match the surface energy of MoS₂ are generally most effective. d-nb.info N-methyl-2-pyrrolidone (NMP) is one of the most widely used and effective solvents for this purpose. acs.orgsemanticscholar.org
Sonication is the most common method for applying the energy required for LPE. High-power ultrasound generates cavitation bubbles in the solvent. The collapse of these bubbles creates localized high-pressure and high-temperature spots, which in turn generate strong shear forces that exfoliate the MoS₂ layers. d-nb.infonih.gov
Detailed Research Findings:
Scalability: Sonication-assisted LPE is a relatively simple and scalable method for producing large quantities of MoS₂ dispersions. rsc.org
Solvent Effects: The choice of solvent significantly impacts the exfoliation efficiency and the stability of the resulting dispersion. NMP is highly effective, but researchers are exploring more environmentally friendly and less toxic alternatives. acs.orgnih.gov Trace amounts of water in NMP have been shown to be crucial for the stability of MoS₂ nanosheets by passivating the reactive edges. acs.org
Electrochemical exfoliation is a promising technique for the rapid and efficient production of MoS₂ nanosheets. acs.org In this method, a bulk MoS₂ crystal is used as an electrode in an electrolyte solution. ntu.edu.sg By applying a voltage, ions from the electrolyte intercalate between the MoS₂ layers. researchgate.net This intercalation increases the interlayer spacing and weakens the van der Waals forces, facilitating exfoliation. researchgate.net The generation of gas bubbles (such as O₂ or SO₂) between the layers can also create a separating force that aids in the exfoliation process.
Detailed Research Findings:
High Yield and Scalability: Electrochemical exfoliation can achieve high yields in a relatively short amount of time, making it a scalable production method. acs.org
Control over Properties: The properties of the exfoliated MoS₂ can be tuned by controlling the electrochemical parameters, such as the applied voltage and the composition of the electrolyte. acs.org
Phase Preservation: Aqueous cathodic exfoliation strategies have been developed to produce 2H phase (semiconducting) MoS₂ nanosheets, avoiding the unwanted phase transformation to the 1T phase (metallic) that can occur with other chemical exfoliation methods. acs.org
Performance of Different Liquid Phase Exfoliation Methods
| Method | Typical Solvents/Electrolytes | Key Advantages | Key Challenges |
|---|---|---|---|
| Sonication-Assisted LPE | N-methyl-2-pyrrolidone (NMP), isopropanol, acetone. acs.orgnih.govmdpi.com | Scalable, relatively simple setup. rsc.org | Potential for defect formation, limited control over layer number, use of toxic solvents. d-nb.infonih.gov |
| Electrochemical Exfoliation | Aqueous solutions of salts (e.g., K₂SO₄, KCl). acs.orgntu.edu.sg | Fast, high yield, good control over exfoliation. acs.org | Potential for oxidation or phase changes, requires conductive bulk material. acs.org |
Controlled Exfoliation for Specific Layer Numbers
Achieving precise control over the number of layers in exfoliated MoS₂ is a significant challenge but is crucial for many applications, as the material's properties are highly dependent on its thickness.
One strategy for controlled exfoliation involves a two-step process of intercalation followed by exfoliation. By carefully controlling the amount of intercalating agent, such as n-butyllithium, it is possible to selectively intercalate the edges of the MoS₂ crystals. nih.govacs.org This pre-intercalated material can then be exfoliated in a suitable solvent, leading to a higher yield of nanosheets with a more uniform thickness. nih.govacs.org For example, a controlled reaction with a substoichiometric amount of n-butyllithium has been shown to predominantly produce trilayer MoS₂ nanosheets. nih.govacs.org
Automated mechanical exfoliation techniques also offer a pathway to better control over the number of layers by precisely managing the applied forces, although achieving consistent monolayer or bilayer production remains challenging. nist.gov
Bottom-Up Growth Techniques
Bottom-up approaches involve the synthesis of MoS₂ nanosheets from molecular precursors through chemical reactions. These methods offer excellent control over the thickness, size, and uniformity of the grown films over large areas.
Common bottom-up techniques include:
Chemical Vapor Deposition (CVD): This is one of the most popular methods for growing high-quality, large-area, and uniform MoS₂ films. aip.org In a typical CVD process, volatile precursors of molybdenum (e.g., molybdenum trioxide, MoO₃) and sulfur are introduced into a furnace at high temperatures. mdpi.com The precursors react on a substrate, leading to the nucleation and growth of MoS₂ films. mdpi.com The thickness of the films can be controlled by adjusting the growth parameters, such as temperature, pressure, and precursor concentration. aip.org
Hydrothermal Synthesis: This method involves a chemical reaction in a sealed vessel (autoclave) containing an aqueous solution of molybdenum and sulfur precursors at elevated temperatures and pressures. researchgate.net This technique can produce large quantities of MoS₂ nanosheets and allows for the synthesis of different phases, such as the metallic 1T phase, by using specific ligands or reaction conditions. researchgate.netresearchgate.net
Pulsed Laser Deposition (PLD): In PLD, a high-power laser is used to ablate a target material (a pressed pellet of MoS₂) inside a vacuum chamber. aip.org The ablated material forms a plasma plume that deposits as a thin film on a heated substrate. aip.org PLD offers good stoichiometric control and can be used to grow large-area films. aip.org
Overview of Bottom-Up Growth Techniques
| Technique | Typical Precursors | Key Advantages | Key Challenges |
|---|---|---|---|
| Chemical Vapor Deposition (CVD) | Molybdenum trioxide (MoO₃), Sulfur (S). mdpi.com | High-quality, large-area, uniform films with good thickness control. aip.org | High growth temperatures, complex setup. aip.org |
| Hydrothermal Synthesis | Ammonium (B1175870) molybdate (B1676688), thiourea (B124793). researchgate.net | Scalable production, can synthesize different phases (e.g., 1T). researchgate.netresearchgate.net | Control over morphology and thickness can be challenging. |
| Pulsed Laser Deposition (PLD) | MoS₂ target. aip.org | Good stoichiometric control, can be used for large-area deposition. aip.org | Potential for particulate formation on the film surface. |
Chemical Vapor Deposition (CVD) and its Variants
Chemical Vapor Deposition (CVD) is a widely utilized technique for synthesizing high-quality, large-area two-dimensional (2D) films of MoS₂. nih.govmdpi.comnih.gov The process generally involves the reaction of volatile precursors in a controlled environment at elevated temperatures, leading to the deposition of a thin film on a substrate. The synthesis of MoS₂ is highly sensitive to growth parameters such as temperature, pressure, precursor ratio, and gas flow rates. nih.gov Common precursors include molybdenum oxides (MoO₃ or MoO₂) and sulfur-containing compounds, often elemental sulfur. whiterose.ac.ukmytribos.org CVD allows for the production of materials ranging from isolated single-crystal domains to continuous polycrystalline films. nih.govmdpi.com
Atmospheric Pressure Chemical Vapor Deposition (APCVD) is a method that does not require vacuum systems, making the process simpler and potentially more cost-effective. nih.gov In a typical APCVD process for MoS₂, solid precursors like molybdenum trioxide (MoO₃) and sulfur are heated in a furnace. nih.govarxiv.org An inert carrier gas, such as argon, transports the vaporized precursors to a substrate where the chemical reaction and deposition occur. nih.gov
The growth of MoS₂ via APCVD is often diffusion-limited, which results in the characteristic triangular morphology of the grown crystals. nih.govacs.org Researchers have systematically studied the effects of growth conditions to optimize the quality and size of the resulting MoS₂. For instance, large-sized monolayer MoS₂ with a side length of 100 μm has been grown on silicon substrates with a silicon dioxide layer. nih.gov The optimal parameters for this growth were identified as a temperature of 720 °C, 3 mg of MoO₃ powder, 100 mg of sulfur powder, and an argon flow rate of 35 sccm. nih.gov By adjusting process parameters, such as the temperature profile and gas flow, both flat and vertically aligned MoS₂ nanosheets can be synthesized. mdpi.com
| Parameter | Value | Reference |
|---|---|---|
| Growth Temperature | 720 °C | nih.gov |
| Molybdenum Precursor (MoO₃) | 3 mg | nih.gov |
| Sulfur Precursor (S) | 100 mg | nih.gov |
| Carrier Gas (Argon) Flow Rate | 35 sccm | nih.gov |
| Resulting Crystal Size | ~100 μm side length | nih.gov |
Low-Pressure Chemical Vapor Deposition (LPCVD) is a preferred method for achieving high-quality, uniform, and large-area MoS₂ films because it reduces unwanted gas-phase reactions and minimizes the density of nuclei. dtic.mil This technique allows for the growth of wafer-scale uniform MoS₂ monolayers with grain sizes reaching up to 400 μm. whiterose.ac.ukwhiterose.ac.uk The process is typically carried out at growth temperatures ranging from 650 °C to 850 °C. whiterose.ac.ukwhiterose.ac.uk
Unlike APCVD, the growth mechanism in LPCVD is considered to be reaction-limited. nih.gov The enhanced mass flux at lower pressures increases the nucleation density, leading to the formation of continuous polycrystalline films. nih.govacs.org By controlling the partial pressure of the reactants and the duration of the growth, monolayer growth can be favored over multilayer growth. whiterose.ac.ukwhiterose.ac.uk The growth process can be categorized into different regimes: reaction-limited, feed-limited (where the supply of the molybdenum precursor is the rate-limiting factor), and desorption-limited (where growth is controlled by the thermal stability of MoS₂). whiterose.ac.ukwhiterose.ac.uk These regimes can also be used to tune the morphology of the crystals from triangles to hexagons. whiterose.ac.ukwhiterose.ac.uk A systematic optimization of parameters, including precursor quantity, temperature, pressure, and precursor positioning, allows for precise control over the thickness of the MoS₂ crystals. dtic.mildtic.mil
Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a variation of CVD that utilizes plasma to energize the precursor gases, enabling deposition at significantly lower temperatures (150-500 °C) compared to conventional CVD. nih.govnih.govresearchgate.net This lower thermal budget makes PECVD suitable for direct synthesis on substrates that cannot withstand high temperatures, such as plastics. researchgate.net
In one approach, MoS₂ is synthesized in a two-step process involving the radio-frequency (RF) sputtering of a molybdenum film followed by sulfurization in a PECVD chamber at 500 °C. nih.gov This method can produce multiorientated polycrystalline MoS₂ with an expanded interlayer spacing of approximately 0.75 nm, which provides abundant active sites for applications like the hydrogen evolution reaction (HER). nih.gov Another single-step PECVD process uses molybdenum pentachloride (MoCl₅) and elemental sulfur (S₈) as precursors, synthesizing films in a few minutes at around 500 °C. nih.govacs.org The film characteristics can be controlled by adjusting parameters like precursor concentrations, argon flow rate, and plasma power. nih.gov Low precursor concentrations tend to form few-layer 2D films, while low plasma power can result in noncontinuous films. nih.gov
| Approach | Precursors | Temperature | Key Film Characteristics | Reference |
|---|---|---|---|---|
| Two-Step (Sputtering + Sulfurization) | Sputtered Mo film, Sulfur gas | 500 °C | Multiorientated, expanded interlayer spacing (~0.75 nm) | nih.gov |
| Single-Step | Molybdenum pentachloride (MoCl₅), Elemental sulfur (S₈) | ~500 °C | Few-layer 2D films or nanoparticle-like features | nih.gov |
| Low-Pressure (PELPCVD) | Molybdenum trioxide (MoO₃), Sulfur powder | 500-600 °C | High-quality, few-layered films with increased domain size | memphis.edu |
Metal-Organic Chemical Vapor Deposition (MOCVD) utilizes metal-organic compounds as precursors and offers precise control over precursor delivery, making it a highly scalable and reproducible method for wafer-scale production of high-quality MoS₂ films. rsc.orgmdpi.comresearchgate.net Various metal-organic precursors have been successfully employed. For example, molybdenum hexacarbonyl (Mo(CO)₆) and diethyl sulfide (B99878) ((C₂H₅)₂S) are common choices for the molybdenum and sulfur sources, respectively. mdpi.comacs.org Another approach involves spin-coating an aqueous solution of sodium molybdate (Na₂MoO₄) as the molybdenum precursor, followed by MOCVD using diethyl sulfide. This latter method has been shown to produce crystalline, continuous monolayer films with good electrical performance.
A key challenge in MOCVD is the potential for unintentional carbon incorporation into the film, which can occur from the pyrolysis of organosulfur precursors. mdpi.com This carbon incorporation can alter the material's properties, for instance, by transforming the typically n-type MoS₂ into a p-type semiconductor. mdpi.com Researchers have also developed novel molybdenum precursors, such as 1,4-di-tert-butyl-1,4-diazabutadienyl-bis(tert-butylimido)molybdenum(VI), which can be used with elemental sulfur at temperatures between 600 °C and 800 °C to produce crystalline and stoichiometric MoS₂ films under moderate conditions. rsc.org
Atomic Layer Deposition (ALD) for Thin Film Synthesis
Atomic Layer Deposition (ALD) is a specialized vapor deposition technique distinguished by its self-limiting, sequential surface reactions. sciengine.com This process allows for the deposition of films one atomic layer at a time, providing exceptional control over thickness and conformity on large-area and complex structures. sciengine.com An ALD cycle for MoS₂ typically consists of two half-reactions: a pulse of the molybdenum precursor followed by a purge, and then a pulse of the sulfur precursor followed by another purge. sciengine.com
A variety of precursors have been investigated for the ALD of MoS₂. Common combinations include molybdenum hexacarbonyl (Mo(CO)₆) and hydrogen sulfide (H₂S), as well as metal halides like molybdenum pentachloride (MoCl₅) or molybdenum hexafluoride (MoF₆) with H₂S. osti.govaip.org A significant challenge with ALD is that the as-deposited films are often amorphous and may require a high-temperature post-deposition annealing step to achieve crystallinity. osti.gov However, modified ALD processes have been developed that yield crystalline films at temperatures as low as 190 °C by carefully controlling precursor pulse and purge times to align with reaction kinetics. osti.gov The growth temperature significantly influences the film's quality, with very low temperatures (e.g., 80-150 °C) often resulting in poor crystallinity. sciengine.com Researchers have also explored strategies like "trickle flow" ALD, where a porous material like Ni foam is placed above the substrate to modify precursor flow, which can decrease nucleation density and lead to larger grain sizes. acs.orgacs.org
| Molybdenum Precursor | Sulfur Precursor | Deposition Temperature (°C) | Resulting Film Characteristics | Reference |
|---|---|---|---|---|
| Mo(CO)₆ | H₂S | 190 | Crystalline, S:Mo ratio of 2:1 | osti.gov |
| MoCl₅ | H₂S | 300 | Continuous film, requires annealing for crystallinity | aip.org |
| MoF₆ | H₂S | 200 | Linear growth (0.46 Å/cycle), predominantly Mo(IV) state | aip.org |
| Mo(NMe₂)₄ | H₂S | 80-150 | Poor crystallinity due to low temperature | sciengine.com |
Hydrothermal and Solvothermal Synthesis Routes
Hydrothermal and solvothermal methods are solution-based techniques for synthesizing MoS₂ nanomaterials. researchgate.net These processes are carried out in a sealed vessel, typically a Teflon-lined autoclave, where precursors react in a solvent at elevated temperatures and pressures. researchgate.net The primary difference between the two is the solvent used: hydrothermal synthesis uses water, while solvothermal synthesis employs organic solvents. researchgate.net These methods are effective for producing various MoS₂ nanostructures. jim.org.cn
A wide range of precursors can be used, including sodium molybdate (Na₂MoO₄), ammonium molybdate ((NH₄)₆Mo₇O₂₄), molybdenum trioxide (MoO₃), and ammonium tetrathiomolybdate (B108656) ((NH₄)₂MoS₄). ed.ac.uk The sulfur source is often a sulfur-containing organic molecule like thiourea or thioacetamide. ed.ac.ukacs.org The reaction temperature is a key parameter that affects the properties and morphology of the final product. For example, in a one-step hydrothermal synthesis using α-MoO₃ and thiourea, a reaction temperature of 200 °C was found to produce MoS₂ nanosheets with a high metallic 1T phase content. acs.org
Hydrothermal synthesis often yields products with poor crystallinity but with more defects like pleats and holes, which can be beneficial for catalytic and electrical applications. Solvothermal methods, on the other hand, can result in better doping effects. For instance, when creating MoS₂/graphene composites, a solvothermal process using N,N-dimethylformamide (DMF) as the solvent resulted in better integration of the two materials compared to a hydrothermal route.
Control of Nanostructure Morphology (e.g., Nanoflowers, Nanosheets)
The morphology of molybdenum disulfide (MoS₂) nanostructures can be precisely controlled through various synthesis parameters, leading to the formation of distinct shapes such as nanoflowers and nanosheets. rsc.org These morphologies are of significant interest due to their high surface area and exposed active sites, which are beneficial for applications in catalysis and energy storage. rsc.orgresearchgate.net
Hydrothermal and solvothermal methods are widely employed for the synthesis of these controlled morphologies. encyclopedia.pubyouth4work.com By adjusting experimental conditions such as temperature, time, pH, and the choice of surfactants or complexing agents, the self-assembly process of MoS₂ can be guided to produce the desired nanostructures. rsc.orgrsc.org
Nanoflowers: MoS₂ nanoflowers are hierarchical structures typically composed of interconnected nanosheets. chalcogen.roscientific.netresearchgate.net Their formation is often facilitated by the use of structure-directing agents or surfactants in a hydrothermal setting. scientific.netresearchgate.net For instance, the use of ionic liquids can direct the growth of MoS₂ into rose-like morphologies. scientific.net Similarly, surfactants like polyethylene (B3416737) glycol (PEG), sodium dodecyl sulfate (B86663) (SDS), and polyvinylpyrrolidone (B124986) (PVP) have been used to produce various morphologies, including flower-like structures. researchgate.netmater-rep.com The synthesis process often involves the reaction of a molybdenum source, such as sodium molybdate (Na₂MoO₄·2H₂O) or ammonium molybdate, with a sulfur source like thiourea (SC(NH₂)₂) or L-cysteine. chalcogen.romater-rep.comnih.gov The reaction temperature and time are critical parameters; for example, flower-like MoS₂ microspheres have been synthesized via a hydrothermal method at 200 °C for 24 hours. chalcogen.ro
Nanosheets: Two-dimensional MoS₂ nanosheets can be synthesized through methods like supercritical hydrothermal synthesis, which allows for control over the number of layers by varying the organic reducing agent. rsc.org The hydrothermal method, in general, is a facile route to produce MoS₂ nanosheets with controllable structures by adjusting parameters like crystallization time, temperature, and the pH of the precursor solution. rsc.org For example, a green hydrothermal method using L-cysteine as both a sulfur source and a capping agent has been successful in producing MoS₂ nanosheets. nih.gov The use of citric acid as a complexing agent in a one-step hydrothermal process can also control the morphology, leading to the formation of nanosheets with a large specific surface area. rsc.org
Below is a data table summarizing the effect of different synthesis parameters on the morphology of MoS₂ nanostructures.
| Synthesis Method | Key Parameters/Reagents | Resulting Morphology |
|---|---|---|
| Hydrothermal | Oxalic acid as surfactant | Flower-like microspheres |
| Hydrothermal | Ionic liquid (Brij56) | Rose-like nanoflowers |
| Hydrothermal | L-cysteine (sulfur source and capping agent) | Nanosheets |
| Hydrothermal | Citric acid (complexing agent) | Nanosheets, stacked nanorods |
| Supercritical Hydrothermal | Varying organic reducing agent | Nanosheets with controlled layer number |
Thermal Sulfidation Methods
Thermal sulfidation is a common bottom-up approach for synthesizing this compound. This method typically involves the reaction of a molybdenum-containing precursor, such as molybdenum trioxide (MoO₃) or a thin film of molybdenum metal, with a sulfur-containing gas at elevated temperatures. mdpi.comresearchgate.net The process results in the conversion of the molybdenum precursor into MoS₂.
In a typical chemical vapor deposition (CVD) setup for thermal sulfidation, solid precursors like MoO₃ powder and sulfur powder are used. encyclopedia.pub The reaction is carried out in a furnace at temperatures generally ranging from 700 to 1000 °C. encyclopedia.pub The morphology and crystallinity of the resulting MoS₂ are influenced by factors such as the reaction temperature, pressure, gas flow rates, and the nature of the substrate. For instance, MoS₂ nanowires and nanoribbons can be synthesized by exposing a MoOₓ precursor to H₂S gas at high temperatures (500–800 °C). mdpi.com
A variation of this method is plasma-enhanced chemical vapor deposition (PE-CVD), which allows for the synthesis of MoS₂ at lower temperatures due to the presence of highly reactive ions and radicals in the plasma. researchgate.net For example, wafer-scale synthesis of 1T-MoS₂ films has been achieved by sulfidation of a Mo metal layer at a temperature as low as 150 °C using a PE-CVD system. researchgate.net
The thermal-diffusion synthesis method involves a two-stage process to deposit MoS₂ coatings on substrates. The first stage involves the deposition of a molybdenum-containing layer, followed by a second stage of annealing in a sulfur-containing atmosphere at temperatures between 650–725 °C. researchgate.net
Biosynthesis Approaches Utilizing Microbial Pathways
A novel and environmentally friendly approach to synthesizing this compound involves harnessing the metabolic pathways of certain microorganisms. This "green synthesis" route offers a sustainable alternative to conventional chemical methods.
Researchers have demonstrated that the metal-reducing bacterium Shewanella oneidensis can produce this compound. biotechniques.com This bacterium is known for its ability to "breathe" metals and sulfur compounds during anaerobic respiration. When provided with the appropriate precursors, S. oneidensis can intracellularly synthesize MoS₂ nanoparticles. This biological process is believed to offer a degree of control over the material's properties. biotechniques.com The biosynthesis of MoS₂ is part of a broader field of study into molybdoenzymes in bacteria, which are crucial for various cellular functions. nih.gov While still an emerging field, the microbial synthesis of MoS₂ presents a promising avenue for producing this material in a more sustainable manner.
Engineering of this compound Polytypes and Morphologies
Synthesis of Hexagonal (2H) and Rhombohedral (3R) Phases
This compound exists in different crystalline structures, or polytypes, with the most common being the hexagonal (2H) phase. The rhombohedral (3R) phase is another thermodynamically stable polytype. The synthesis of specific phases is crucial as the electronic and catalytic properties of MoS₂ are highly dependent on its crystal structure.
The 2H phase is the most stable and commonly synthesized form of MoS₂. rsc.org It can be prepared through various methods, including hydrothermal synthesis and chemical vapor deposition. rsc.orgmdpi.com For example, well-crystallized hexagonal MoS₂ can be obtained by varying the crystallization conditions in a hydrothermal process. rsc.org
The synthesis of the 3R phase often requires specific conditions. It has been synthesized from molybdenum oxides and sulfur in a carbonate flux at temperatures between 550 °C and 750 °C. rsc.orgbohrium.com Research has shown that the 3R phase can exhibit superior performance in applications like the hydrogen evolution reaction (HER) compared to the 2H phase. rsc.orgbohrium.comrsc.org The synthesis temperature plays a critical role, with lower temperatures (e.g., 550 °C) favoring a higher concentration of the 3R phase. rsc.orgbohrium.com High-pressure synthesis is another method that can induce a phase transition from 2H to 3R in related transition metal dichalcogenides, a technique that could be extended to MoS₂. aip.org
The following table provides a comparative overview of the synthesis methods for 2H and 3R phases of MoS₂.
| Phase | Synthesis Method | Typical Precursors | Key Synthesis Conditions |
|---|---|---|---|
| 2H (Hexagonal) | Hydrothermal | Sodium Molybdate, Thiourea | Controlled crystallization time and temperature |
| 2H (Hexagonal) | Chemical Vapor Deposition (CVD) | MoO₃, Sulfur | High temperatures (700-1000 °C) |
| 3R (Rhombohedral) | Carbonate Flux | Molybdenum oxides, Sulfur | Temperatures of 550-750 °C |
| 3R (Rhombohedral) | High-Temperature, High-Pressure | - | Elevated temperature and pressure |
Fabrication of Metastable 1T Phase MoS₂
The 1T phase of MoS₂ is a metastable, metallic polytype that has garnered significant interest due to its high electrical conductivity and catalytic activity. rsc.org Unlike the semiconducting 2H phase, the 1T phase possesses abundant active sites on both its basal planes and edges. rsc.org However, its fabrication and stabilization are challenging due to its thermodynamic instability. acs.org
Several methods have been developed to synthesize 1T-rich MoS₂. One common approach is through chemical exfoliation of bulk 2H-MoS₂ using alkali metal intercalation, such as with butyllithium. youth4work.com This process introduces electrons into the MoS₂ lattice, inducing a phase transition from 2H to 1T. Another method involves a facile and cost-efficient hydrothermal route at 200 °C, which can produce MoS₂ nanoflowers with a high content of the 1T phase. scientific.netvu.nl
Recent advances include the use of plasma-enhanced chemical vapor deposition (PE-CVD) to achieve wafer-scale synthesis of 1T-MoS₂ films at low temperatures. researchgate.net Doping with elements like rhenium during metal-organic chemical vapor deposition (MOCVD) has also been shown to stabilize the 1T phase. acs.org Furthermore, surface treatments such as ultraviolet-ozone (UVO) followed by polymer enwrapment can effectively transform the 2H phase into the 1T' phase, a distorted variant of the 1T phase. chemrxiv.org
Formation of Zero-Dimensional MoS₂ Quantum Dots
This compound quantum dots (QDs) are zero-dimensional nanostructures, typically with sizes less than 10 nm. acs.org Due to quantum confinement and edge effects, MoS₂ QDs exhibit unique optical and electronic properties, such as excitation-dependent blue fluorescence. acs.org
MoS₂ QDs can be synthesized through both top-down and bottom-up approaches. Top-down methods involve breaking down bulk MoS₂ into QDs. One such method is the solvothermal treatment of ball-milled bulk MoS₂ powder. spiedigitallibrary.org Another facile top-down approach is ultrasonication-assisted liquid exfoliation of MoS₂ powder in solvents like N-methyl-pyrrolidone (NMP) or an ethanol-water solution. nih.gov
Bottom-up strategies involve the synthesis of QDs from molecular precursors. A one-step hydrothermal method using ammonium tetrathiomolybdate ((NH₄)₂MoS₄) as a precursor and hydrazine (B178648) hydrate (B1144303) as a reducing agent has been developed to produce water-soluble MoS₂ QDs. acs.org This method yields few-layered QDs with a narrow size distribution. acs.org Similarly, a colloidal chemical route using ammonium tetrathiomolybdate and oleylamine (B85491) as a reducing agent can produce photoluminescent MoS₂ QDs. rsc.org A facile one-step hydrothermal synthesis has also been reported to produce uniform, monolayer MoS₂ QDs. rsc.org
Advanced Characterization Techniques in Molybdenum Disulfide Research
Spectroscopic Analysis Methods
Raman Spectroscopy for Structural Identification and Layer Determination
Raman spectroscopy is a non-destructive technique widely used to characterize the vibrational properties of materials, providing insights into their structure, phase, and defects. For MoS₂, Raman spectroscopy is particularly valuable for identifying the number of layers in thin films and nanosheets. MoS₂ exhibits characteristic Raman-active modes, primarily the in-plane E¹₂g mode and the out-of-plane A₁g mode. The positions and relative intensities of these peaks are sensitive to the interlayer interactions and thus to the number of MoS₂ layers horiba.comhoriba.comresearchgate.netresearchgate.net.
As the number of MoS₂ layers decreases from bulk to a single monolayer, the E¹₂g peak typically shifts to lower frequencies, while the A₁g peak shifts to higher frequencies horiba.comramanlife.com. The difference in frequency between these two modes (Δk) is a commonly used indicator of the number of layers. For bulk MoS₂, the separation is around 25 cm⁻¹, while for a monolayer, it is approximately 18-19 cm⁻¹. ramanlife.comnih.gov Analyzing the changes in these peak positions allows for the determination of the number of layers in ultrathin MoS₂ flakes horiba.comresearchgate.netramanlife.com.
In addition to the intralayer modes, low-frequency Raman spectroscopy can probe interlayer shear and breathing modes, which are also dependent on the number of layers and stacking order horiba.comhoriba.comresearchgate.net. Analysis of these low-frequency modes can provide complementary information for layer identification, offering excellent contrast, although they may not clearly show single-layer regions horiba.comhoriba.com. Combining the analysis of both high-frequency and low-frequency modes provides a more comprehensive determination of the number of MoS₂ layers horiba.comhoriba.com.
Research findings demonstrate the effectiveness of Raman spectroscopy in identifying the layer number of MoS₂ on various substrates, such as SiO₂/Si researchgate.netrsc.org. Studies have shown that the Raman frequencies of the E¹₂g and A₁g peaks vary monotonously with the layer number researchgate.net. The integrated area ratio of these modes to the substrate signal can also be used as a method for layer number identification researchgate.net.
Data on the frequency difference between the A₁g and E¹₂g modes as a function of the number of layers is often presented in research, allowing for the correlation of spectral data with structural properties. For instance, the frequency difference between the E¹₂g and A₁g modes for multilayered MoS₂ has been reported around 26.5 cm⁻¹, while for 2D MoS₂ nanosheets, it was found to be around 23.1 cm⁻¹ nih.gov.
Photoluminescence (PL) Spectroscopy for Optical Transitions and Exciton (B1674681) Properties
Photoluminescence (PL) spectroscopy is a powerful tool for investigating the electronic band structure and optical transitions in semiconducting materials like MoS₂. The PL properties of MoS₂ are strongly dependent on the number of layers due to the transition from an indirect band gap in bulk material to a direct band gap in the monolayer limit mdpi.comresearchgate.netresearchgate.net.
Bulk MoS₂ is an indirect band gap semiconductor with a band gap of approximately 1.2 eV chalcogen.roaip.org. As the thickness is reduced to a single monolayer, quantum confinement effects lead to a crossover to a direct band gap of around 1.8-1.9 eV mdpi.comchalcogen.roaip.org. This transition is accompanied by a significant enhancement in PL intensity in monolayer MoS₂ compared to its bulk or few-layer counterparts mdpi.comresearchgate.netresearchgate.net.
PL spectra of monolayer MoS₂ typically exhibit characteristic peaks corresponding to excitonic transitions, denoted as A and B excitons mdpi.comresearchgate.net. These excitons arise from direct transitions at the K-point of the Brillouin zone and are a result of spin-orbit splitting of the valence band acs.org. The A exciton peak is usually observed at a lower energy (longer wavelength) than the B exciton peak mdpi.comresearchgate.net.
Research utilizes PL spectroscopy to study various exciton properties, including exciton binding energies and their interaction with phonons and charge carriers researchgate.netaps.org. Studies on MoS₂ quantum dots have shown that the emission spectra and the signature peaks of excitons and trions (charged excitons) are significantly influenced by the dielectric constant and electronegativity of the surrounding solvent acs.org. Temperature-dependent PL spectroscopy is employed to investigate exciton activation energies and exciton-phonon coupling researchgate.net.
Detailed research findings often include PL spectra showing the characteristic A and B exciton peaks for monolayer MoS₂. For instance, a PL spectrum for 2.33 eV excitation showed B exciton hot luminescence and A exciton luminescence, including neutral and charged exciton emission researchgate.net. The energy splitting between the A and B exciton absorption bands in bulk MoS₂ has been reported to be around 0.17 eV (corresponding to wavelengths of 672 nm and 615 nm), originating from valence band spin-orbital coupling acs.org.
PL analysis can also indicate the quality of synthesized MoS₂ nanosheets, with a direct transition between the upper valence and lower conduction bands suggesting high quality researchgate.net.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions and optical absorption properties of MoS₂. UV-Vis absorption spectra of MoS₂ typically show characteristic peaks related to excitonic transitions, similar to those observed in PL spectroscopy scispace.comanalis.com.myresearchgate.net. These absorption bands correspond to the energy differences between the valence and conduction bands.
For bulk MoS₂, two prominent absorption bands are usually observed in the visible region, corresponding to the A and B excitons acs.org. In the UV region, strong absorption is also observed analis.com.my. The position and intensity of these absorption peaks can be influenced by factors such as the number of layers, morphology, and the presence of impurities or defects scispace.comanalis.com.my.
UV-Vis spectroscopy is also used to determine the optical band gap of MoS₂. The Tauc plot method is commonly applied to absorption data to estimate the direct and indirect band gap energies researchgate.netchalcogen.roscispace.com. For MoS₂ nanoflowers and nanosheets, band energies have been estimated to be around 2.72 eV and 2.83 eV, respectively, which are close to previously reported values scispace.com. Another study reported direct and indirect band gaps of 3.13 eV and 2.78 eV for MoS₂ nanoparticles chalcogen.ro. For photocatalytic applications, a band gap of 2.38 eV was determined for MoS₂ nanoparticles, revealing activity in the fluorescent light region analis.com.my.
Research findings often present UV-Vis absorption spectra showing distinct peaks. For example, synthesized MoS₂ nanoparticles showed a strong absorption in the UV region with a maximum at 226 nm and a weaker broad absorption in the visible region around 400 nm analis.com.my. The absorption intensity can increase with doping, leading to a decrease in the measured band gap energy researchgate.net.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups and chemical bonds present in a material by analyzing its absorption of infrared light. For MoS₂, FTIR can provide information about the Mo-S vibrations and potentially identify the presence of other functional groups or adsorbed species researchgate.netnih.govusf.edu.
While the primary Mo-S vibrations are often observed in the far-infrared or Raman spectra, FTIR can still be useful for characterizing MoS₂, especially when it is part of a composite material or when surface functionalization has occurred nih.govresearchgate.netnih.gov. FTIR analysis can confirm the presence of characteristic vibrational bands associated with MoS₂ nih.govresearchgate.net.
Studies utilizing FTIR spectroscopy on MoS₂ have reported characteristic absorption bands attributed to Mo-S stretching and bending vibrations nih.gov. For instance, vibration bands at 478 cm⁻¹ and 594 cm⁻¹ have been attributed to Mo-S bonds, and a band at 927 cm⁻¹ to S-S bonds nih.gov. Additionally, FTIR can detect the presence of functional groups from synthesis precursors or surface modifications, such as hydroxyl groups or organic molecules like oleylamine (B85491) nih.govnih.gov.
Research findings often include FTIR spectra showing specific peaks at certain wavenumbers. For example, absorptions at 1402, 1080, 875, and 607 cm⁻¹ have been attributed to MoS₂ nih.gov. Bands at 2922 cm⁻¹ and 2853 cm⁻¹ were assigned to asymmetric and symmetric vibrations of C-H in oleylamine attached to MoS₂ nanosheets, with other peaks indicating C=C and amine groups nih.gov.
X-ray Photoelectron Spectroscopy (XPS) for Chemical State and Composition Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, chemical state, and electronic state of the elements within a material. XPS is widely used to analyze the surface chemistry of MoS₂, providing information on the oxidation states of Molybdenum and Sulfur, as well as the presence of impurities aip.orgaip.orgnih.govacs.orgresearchgate.net.
XPS spectra of MoS₂ typically show core level peaks corresponding to Mo 3d and S 2p orbitals. The binding energies of these peaks are characteristic of the chemical state of the elements. For MoS₂, the Mo is predominantly in the +4 oxidation state, and the sulfur is in the -2 oxidation state aip.orgaip.orgresearchgate.net. The Mo 3d spectrum consists of a doublet (Mo 3d₅/₂ and Mo 3d₃/₂), and the S 2p spectrum also shows a doublet (S 2p₃/₂ and S 2p₁/₂).
Analysis of the peak positions and shapes in XPS spectra allows for the identification of different chemical environments. For example, the presence of molybdenum oxides (Mo⁶⁺) can be detected by characteristic peaks at higher binding energies compared to Mo⁴⁺ in MoS₂ rsc.org. Sulfur vacancies or other defects can also influence the shape and position of the S 2p peaks aip.org.
Quantitative analysis of XPS peak intensities provides information about the elemental composition of the surface. Studies have used XPS to determine the stoichiometry of MoS₂, revealing potential sulfur deficiencies in some cases aip.orgaip.org.
Research findings often detail the binding energies of the Mo 3d and S 2p peaks. For pristine MoS₂, typical binding energies for Mo 3d₅/₂ and Mo 3d₃/₂ are around 229-230 eV and 232-233 eV, respectively rsc.orgresearchgate.netresearchgate.net. The S 2p peaks are usually found around 161-162 eV (S 2p₃/₂) and 162-163 eV (S 2p₁/₂) rsc.orgresearchgate.net. XPS has been used to confirm the successful synthesis of MoS₂ and to investigate changes in chemical state upon various treatments or interactions nih.govacs.orgresearchgate.netresearchgate.net.
Data from XPS analysis can be presented in tables showing the binding energies and atomic percentages of the detected elements and their different chemical states.
Ultraviolet Photoelectron Spectroscopy (UPS)
Ultraviolet Photoelectron Spectroscopy (UPS) is a surface-sensitive technique used to study the valence band electronic structure and work function of materials. While less commonly reported than XPS for MoS₂ characterization in some studies, UPS provides valuable information about the electronic properties near the Fermi level researchgate.netresearchgate.netmdpi.com.
UPS measurements can reveal the position of the valence band maximum (VBM) relative to the Fermi level, which is crucial for understanding the electronic type (n-type or p-type) and band alignment at interfaces researchgate.net. The work function, defined as the minimum energy required to remove an electron from the surface to the vacuum level, can also be determined from the UPS spectra researchgate.net.
Research utilizing UPS on MoS₂ has provided insights into its electronic structure and how it is affected by factors such as surface modifications or interactions with other materials researchgate.netresearchgate.netmdpi.com. For example, UPS has been used to explore the work functions of MoS₂ films mdpi.com. Changes in the work function of MoS₂ upon decoration with other materials have been measured by UPS, indicating alterations in surface chemistry and potential Schottky barrier formation acs.org.
Studies have reported the valence band edge of bulk MoS₂ to be around 1.18 eV below the Fermi level, consistent with its n-type nature researchgate.net. The work function of bulk MoS₂ has been measured to be approximately 4.65 eV researchgate.net. UPS, in conjunction with XPS, can provide comprehensive insights into electronic interactions and charge transfer kinetics in MoS₂-based hybrid materials researchgate.net.
Data from UPS can include the position of the valence band edge and the measured work function values under different conditions.
Inverse Photoemission Spectroscopy (IPES)
Inverse Photoemission Spectroscopy (IPES) is a surface-sensitive technique used to probe the unoccupied electronic states above the Fermi level. unlv.edu It is a complementary technique to photoemission spectroscopy (PES), which probes occupied states. unlv.edu In IPES, a beam of low-energy electrons bombards the sample surface, and the electrons can relax into unoccupied states within the conduction band, emitting a photon in the process. unlv.edu Detecting these emitted photons allows for the determination of the energy and momentum of the unoccupied states. unlv.edu
IPES has been utilized to study the conduction band structure of 2H-MoS₂(0001). aps.orgresearchgate.net Studies using k-resolved IPES (KRIPES) have investigated the unoccupied states along key symmetry directions of the surface Brillouin zone. aps.orgresearchgate.net The lowest-energy features observed in IPES spectra are attributed to antibonding combinations of Mo 4d and S 3p states. aps.orgresearchgate.net Comparing experimental dispersion data with theoretical band structure calculations helps to build a comprehensive picture of MoS₂'s electronic properties. unlv.eduaip.org IPES measurements, combined with photoemission spectroscopy, can help determine the bandgap value in semiconductors like MoS₂. unlv.eduaip.org For instance, combined photoemission and inverse photoemission measurements have indicated an indirect band gap of 1.4 ± 0.2 eV for MoS₂(0001). aip.org The technique is also sensitive to changes in the electronic structure induced by factors such as doping, as shown in studies investigating the influence of sodium adsorption on MoS₂(0001). aip.org Sodium adsorption can lead to charge transfer, causing an effect similar to n-type doping and shifting the occupied valence band structure to greater binding energies. aip.org
Time-of-Flight Secondary Ion Mass Spectroscopy (TOF-SIMS)
Time-of-Flight Secondary Ion Mass Spectroscopy (TOF-SIMS) is a highly sensitive surface analysis technique used to determine the elemental and molecular composition of the uppermost layers of a material. nih.gov The technique works by bombarding the sample surface with a pulsed primary ion beam, which causes the sputtering of secondary ions. nih.gov These secondary ions are then accelerated into a flight tube, and their mass-to-charge ratio is determined by measuring their time of flight to a detector. nih.gov This allows for the detection of trace elements at very low concentrations. nih.gov
TOF-SIMS is a valuable tool for characterizing the chemical composition and uniformity of MoS₂ films, particularly at the nanoscale. cambridge.org It can provide information about the distribution of elements within the film and at interfaces. cambridge.org For example, TOF-SIMS has been used to study the ion distribution in atomic layer MoS₂ films, showing uniform distribution of molybdenum and sulfur and a clear boundary with the substrate. cambridge.org The technique is also useful for analyzing the presence and distribution of impurities or unreacted precursors in synthesized MoS₂ films. researchmap.jpresearchgate.net Studies on MoS₂ thin films grown by chemical vapor deposition (CVD) have utilized TOF-SIMS to investigate structural characteristics and identify defects such as excess sulfur atoms or unreacted MoO₃ at the bottom of the film. researchmap.jpresearchgate.net TOF-SIMS depth profiling can reveal the distribution of different species as a function of film thickness, providing insights into the growth mechanism and potential compositional variations. researchgate.net
Microscopic and Imaging Techniques
Microscopic and imaging techniques provide visual information about the morphology, structure, and thickness of MoS₂ at different magnifications, ranging from the microscale down to the atomic level.
Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM) for Surface Morphology
Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM) are widely used techniques to examine the surface morphology and microstructure of materials. nih.govresearcher.life FESEM, with its higher resolution due to a field emission electron source, is particularly useful for studying nanoscale features. mdpi.commaterialsciencejournal.org These techniques provide high-magnification images that reveal details about the shape, size, and arrangement of MoS₂ structures. mdpi.commaterialsciencejournal.org
In MoS₂ research, SEM and FESEM are employed to characterize the morphology of films, nanosheets, and nanoparticles synthesized by various methods. researcher.lifemdpi.commaterialsciencejournal.orgrsc.org FESEM images can show the layered structure of MoS₂ nanosheets and reveal features like bundles of layers or flake-like morphologies. mdpi.commaterialsciencejournal.org They are used to assess the homogeneity of MoS₂ films and identify the presence of distinct topographical features, such as triangular domains in synthesized films. researchgate.net FESEM is also used to study the morphology of MoS₂-based composites, providing insights into how MoS₂ integrates with other materials. mdpi.com For instance, FESEM has been used to examine the surface morphology of MoS₂ nanosheets combined with biochar, showing the formation of few-layered MoS₂ nanosheets on the biochar surface. mdpi.com Analysis of worn surfaces of MoS₂-reinforced composites using FESEM can reveal wear mechanisms and the formation of tribofilms. researcher.life
Transmission Electron Microscopy (TEM) for Nanostructure and Crystal Quality
Transmission Electron Microscopy (TEM) is a powerful technique that provides high-resolution images of the internal structure, crystallinity, and defects in materials at the nanoscale and atomic scale. nih.govacs.orgnih.gov By transmitting a beam of electrons through a thin sample, TEM can reveal details about crystal lattices, grain boundaries, and the arrangement of atoms. acs.orgnih.gov High-Resolution TEM (HR-TEM) allows for direct visualization of atomic structures. acs.org
TEM is indispensable for characterizing the nanostructure and crystal quality of MoS₂. rsc.orgacs.orgnih.gov It is used to confirm the layered structure of MoS₂ and assess the perfection of the crystal lattice in synthesized or exfoliated samples. acs.orgnih.gov HR-TEM images can show the hexagonal arrangement of atoms in MoS₂, with bright spots corresponding to Mo atoms. acs.org Selected Area Electron Diffraction (SAED) patterns obtained in TEM provide information about the crystallographic structure and orientation of MoS₂ films and nanostructures. nih.govresearchgate.net TEM studies have confirmed the hexagonal crystal structure of MoS₂ and are used to measure interplanar d-spacings, which can be compared to known values for hexagonal MoS₂. nih.gov TEM is also used to identify and characterize structural defects within the MoS₂ lattice. While TEM can reveal point defects, it's noted that the electron beam itself can sometimes induce or activate defects during imaging. uam.es TEM is used in conjunction with other techniques to provide a comprehensive structural characterization of MoS₂ films and nanostructures. researchmap.jprsc.org
Atomic Force Microscopy (AFM) for Topography and Layer Thickness
Atomic Force Microscopy (AFM) is a versatile scanning probe microscopy technique used to obtain high-resolution topographical images of surfaces. nih.govescholarship.org AFM works by scanning a sharp tip attached to a cantilever across the sample surface. The deflection of the cantilever, caused by forces between the tip and the surface, is measured and used to construct a topographical map. escholarship.org AFM can operate in various modes, including contact mode and tapping mode. escholarship.orgnih.gov A key application of AFM in the study of layered materials like MoS₂ is the determination of layer thickness. researchgate.netescholarship.orgresearching.cn
AFM is widely used to characterize the surface topography of MoS₂ films and flakes and to precisely measure their thickness, especially for few-layer and monolayer samples. researchgate.netescholarship.orgresearching.cnresearchgate.net By analyzing height profiles obtained from AFM topography maps, researchers can determine the number of layers in a MoS₂ flake. researchgate.netescholarship.orgresearching.cn The height of a monolayer MoS₂ on a SiO₂ substrate is typically reported to be around 0.8-1.0 nm. researchgate.net AFM can reveal surface features, roughness, and the presence of steps corresponding to different numbers of layers. researchgate.netresearching.cn It is also used to study the morphology of synthesized MoS₂ crystals and identify nucleation sites. researchgate.net Beyond topography, advanced AFM modes like Kelvin Probe Force Microscopy (KPFM) can provide information about surface potential variations on MoS₂ flakes, which can be related to electronic properties and doping effects. researching.cnresearchgate.net AFM is a non-destructive technique that can provide detailed information about the surface of MoS₂ under various environmental conditions. escholarship.org
Scanning Tunneling Microscopy (STM) for Atomic-Level Surface Studies
Scanning Tunneling Microscopy (STM) is a powerful technique for imaging conductive or semiconducting surfaces at the atomic scale. uam.essfu.ca STM utilizes a sharp conducting tip brought very close to the sample surface. When a voltage is applied between the tip and the sample, electrons can tunnel through the vacuum gap. The tunneling current is extremely sensitive to the distance between the tip and the surface. sfu.ca By scanning the tip across the surface while maintaining a constant tunneling current (constant-current mode) or constant height (constant-height mode), a topographical image of the surface with atomic resolution can be obtained. sfu.ca
STM is a crucial tool for investigating the atomic structure, defects, and electronic properties of MoS₂ surfaces at the highest resolution. uam.essfu.cansf.govresearchgate.netntnu.no It allows for the direct visualization of individual atoms and atomic-scale defects on the MoS₂ surface. uam.essfu.caresearchgate.net STM studies have revealed the hexagonal lattice of MoS₂ and can distinguish between different atomic sites (Mo and S) on the surface, consistent with its known crystal structure. sfu.ca The technique is particularly valuable for identifying and characterizing point defects, such as sulfur vacancies, which can significantly influence the electronic properties of MoS₂. uam.esnsf.govresearchgate.net Scanning Tunneling Spectroscopy (STS), often performed in conjunction with STM, measures the tunneling current as a function of voltage to probe the local electronic density of states, providing insights into the electronic band structure and the effect of defects or adsorbates. uam.esnsf.gov STM provides a non-destructive way to characterize atomic-scale features on MoS₂ surfaces, unlike some other high-resolution techniques that can induce defects. uam.es It has been used to study MoS₂ monolayers exfoliated or grown on conductive substrates like gold, enabling atomic-scale imaging and transport measurements. nsf.gov
Nano-Auger Microscopy for Elemental Mapping at Nanoscale
Nano-Auger Electron Spectroscopy (n-AES), also referred to as Scanning Auger Microscopy (SAM), is a surface-sensitive technique capable of providing elemental composition and chemical state information with high spatial resolution, typically around 10 nm mdpi.com. This makes it particularly valuable for studying nanoscale features in MoS₂, such as edges, grain boundaries, and defects.
Research utilizing n-AES has revealed that edge regions and grain boundaries in monolayer MoS₂ can be sulfur-deficient, while the molybdenum composition remains uniform across the flakes researchgate.net. This sulfur deficiency in these specific areas correlates with observed optical defects, such as reduced photoluminescence intensity researchgate.net. N-AES spectra can be acquired successively by moving a focused electron beam across a sample, allowing for the mapping of elemental distributions and the identification of variations in composition mdpi.com. Quantitative Auger analysis can provide the atomic concentration ratios of elements like sulfur and molybdenum on the MoS₂ surface semanticscholar.org. For instance, studies on mechanically exfoliated MoS₂ flakes on silicon substrates have used AES to determine S/Mo atomic concentration ratios, which were found to be lower than the ideal stoichiometric value of 2, indicating sulfur deficiency semanticscholar.org.
Diffraction and Scattering Methods
Diffraction and scattering techniques are fundamental for understanding the structural properties of MoS₂, including its crystallinity, lattice parameters, and the arrangement of atoms.
X-ray Diffraction (XRD) for Crystalline Structure and Particle Size
X-ray Diffraction (XRD) is a widely used technique to determine the crystalline structure and phase purity of MoS₂ samples. It provides information about the arrangement of atomic planes and the distances between them. The presence of sharp diffraction peaks in an XRD pattern indicates a highly crystalline material with a well-defined layered structure core.ac.uk.
For MoS₂, XRD patterns typically show characteristic peaks corresponding to its hexagonal crystal structure aip.org. The position and intensity of these peaks can be used to identify the specific polytype (e.g., 2H, 3R) and assess the degree of crystallinity. Studies have shown that the content of the crystalline phase in hydrothermally synthesized MoS₂ can increase with longer reaction times, as evidenced by XRD cambridge.org.
XRD is also employed to estimate the crystallite size of MoS₂ nanoparticles using techniques like the Scherrer equation, although this provides an average size and may not capture the full distribution core.ac.uk. Broadened XRD reflexes can indicate nanocrystalline materials with small crystal sizes and potential disorder in the in-plane structure goettingen-research-online.de. For example, nanocrystalline MoS₂ with crystal sizes between 5-10 nm has been characterized by both XRD and electron diffraction, revealing fluctuations in lattice spacing compared to crystalline MoS₂ goettingen-research-online.de.
XRD patterns of MoS₂ single crystals aligned along the (001) plane show distinct peaks corresponding to the (00l) planes, where l represents even integers (e.g., 002, 004, 006, 008, 010) hqgraphene.com. This confirms the layered nature of the material. Powder XRD of single crystals also exhibits these characteristic peaks hqgraphene.com.
Low Energy Electron Diffraction (LEED)
Low Energy Electron Diffraction (LEED) is a surface-sensitive technique used to study the structural arrangement of atoms in the outermost atomic layers of a solid surface nasa.govcore.ac.ukund.edu. By analyzing the pattern of diffracted electrons, researchers can determine the surface symmetry, lattice parameters, and the presence of reconstruction or adlayer structures.
LEED has been applied to examine the basal orientation of natural molybdenite (MoS₂) crystals nasa.govcore.ac.uk. The diffraction pattern provides information about the periodic arrangement of atoms on the MoS₂ surface. Studies have used micro-LEED to obtain diffraction patterns from single MoS₂ islands, revealing the expected 3-fold symmetry and the presence of moiré spots, which arise from the lattice mismatch or relative orientation between the MoS₂ layer and the underlying substrate, such as Au(111) frontiersin.org. LEED can also detect structural changes on the MoS₂ surface, such as those induced by mechanical rubbing nasa.govcore.ac.uk.
Resonant Inelastic Soft X-ray Scattering (RIXS)
Resonant Inelastic Soft X-ray Scattering (RIXS) is a photon-in, photon-out spectroscopy that probes the electronic structure of materials by exciting core electrons and then detecting the emitted photons as the system relaxes. Soft X-rays are particularly well-suited for studying the electronic states associated with elements like sulfur and molybdenum in MoS₂.
RIXS can provide detailed information about localized excitations, including particle-hole transitions between valence and conduction bands researchgate.net. These transitions are influenced by the orbital and magnetic degrees of freedom and quantum geometric properties like Berry curvature researchgate.net. RIXS studies on molybdenum oxides and sulfides have demonstrated that Mo 2p₃/₂3d RIXS planes exhibit rich spectral features, offering more detailed electronic information compared to conventional X-ray absorption near edge structure (XANES) spectroscopy researchgate.netuu.nl.
RIXS is sensitive to the hybridization of orbitals. For molybdenum-based compounds, RIXS can reveal the hybridization between unoccupied molybdenum d-orbitals and other orbitals, such as oxygen p-orbitals in molybdenum oxides uu.nl. While RIXS studies on MoS₂ specifically are less prevalent in the provided results compared to oxides, the technique's ability to probe element-specific electronic structure and orbital hybridization makes it a powerful tool for future investigations into the electronic properties of MoS₂, particularly concerning its band structure and excited states researchgate.netresearchgate.net.
Electroanalytical Methods for Electrochemical Properties
Electroanalytical techniques are essential for evaluating the electrochemical behavior of MoS₂, particularly in applications such as energy storage (e.g., supercapacitors, batteries) and electrocatalysis.
Cyclic Voltammetry (CV)
Cyclic Voltammetry (CV) is a versatile electroanalytical technique used to study the electrochemical properties of materials by measuring the current response as the potential is swept linearly between two limits, then reversed. CV curves can reveal information about redox processes, capacitive behavior, and reaction kinetics.
In the context of MoS₂, CV is widely used to assess its potential as an electrode material for supercapacitors and lithium-ion batteries aip.orgcambridge.orgmdpi.comrsc.org. CV curves of MoS₂ often exhibit redox peaks, suggesting pseudocapacitive properties arising from reversible Faradaic reactions involving molybdenum atoms (e.g., Mo(IV) ⇌ Mo(V) ⇌ Mo(VI)) cambridge.org. The shape and area of the CV curve are related to the material's capacitance and charge storage capacity aip.orgmdpi.com.
The specific capacitance of MoS₂ can be calculated from the CV curves at different scan rates aip.orgcambridge.orgmdpi.com. Studies have reported specific capacitance values for nanostructured MoS₂ ranging from 68 F/g to 346 F/g at various scan rates cambridge.org. For instance, hydrothermally synthesized MoS₂ microspheres showed a high specific capacitance of 346 F/g at a scan rate of 5 mV/s cambridge.org. Another study on MoS₂ nanosheets reported specific capacitance values of 325 F/g, 189 F/g, and 162 F/g at scan rates of 1 mV/s, 2 mV/s, and 4 mV/s, respectively aip.org.
The dependence of specific capacitance on scan rate can provide insights into the ion diffusion kinetics within the electrode material cambridge.org. A decrease in specific capacitance with increasing scan rate suggests that ion diffusion becomes slower, limiting access to active sites cambridge.org.
CV is also used to study the electrochemical synthesis of MoS₂ powders rsc.org. By performing potential scans within specific ranges, researchers can electrochemically produce different phases of MoS₂, such as the 2H phase, which is considered electrochemically favorable for lithium-ion storage rsc.org. CV measurements are also crucial for evaluating the performance of MoS₂ as an anode material in lithium-ion batteries, assessing its capacity and cycling stability rsc.org.
Table of Specific Capacitance Values from Cyclic Voltammetry
| MoS₂ Morphology / Synthesis Method | Electrolyte | Scan Rate (mV/s) | Specific Capacitance (F/g) | Reference |
| Nanostructured Microspheres | 3M KOH | 5 | 346 | cambridge.org |
| Nanosheets | 0.5 M Na₂SO₄ | 1 | 325 | aip.org |
| Nanosheets | 0.5 M Na₂SO₄ | 2 | 189 | aip.org |
| Nanosheets | 0.5 M Na₂SO₄ | 4 | 162 | aip.org |
| Spherical Sample LMo-5 | 1 mol/L KOH | 50 | ~187.79* | mdpi.com |
*Note: Specific capacitance for LMo-5 at 50 mV/s was calculated from galvanostatic discharge data in the source, but the CV curve area supports high capacitance at this scan rate.
Linear Sweep Voltammetry (LSV)
Linear Sweep Voltammetry (LSV) is an electroanalytical technique used to study electrochemical reactions and determine the potential at which a reaction occurs. By applying a linear potential scan to a working electrode and measuring the resulting current, LSV can provide information about the kinetics and mechanisms of electrochemical processes at the electrode surface. nih.govnih.govscispace.com In the context of molybdenum disulfide, LSV is frequently employed to assess its electrocatalytic activity, particularly for reactions like the hydrogen evolution reaction (HER). mdpi.commdpi.comresearchgate.net The LSV curves can reveal the onset potential and the current density achieved at different potentials, which are key indicators of catalytic performance. mdpi.comresearchgate.netosti.gov
Research findings utilizing LSV have demonstrated the potential of MoS₂ as a catalyst for HER, often as a replacement for noble metal catalysts like platinum. researchgate.net Studies have shown that the electrocatalytic performance of MoS₂ nanostructures can be influenced by factors such as their morphology, crystal phase (e.g., 2H or 1T), and the presence of defects or composite structures. mdpi.comresearchgate.netmdpi.com For instance, MoS₂ nanostructures synthesized with different surfactants exhibited varying electrocatalytic performance in HER, with specific composites showing improved activity and lower overpotentials required to reach desired current densities. mdpi.com LSV curves can also be used to assess the stability of MoS₂-based photocathodes under electrochemical testing conditions, showing changes in onset potential and photocurrent density over time. osti.govstanford.edu
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for probing the electrical and dielectric properties of materials and their interfaces. nih.govnih.gov EIS measures the impedance of an electrochemical system over a range of frequencies, providing insights into processes such as charge transfer kinetics, diffusion, and capacitance. mdpi.comwpmucdn.com The results are typically represented as Nyquist or Bode plots, which can be analyzed using equivalent circuit models to extract quantitative parameters related to the electrochemical behavior. mdpi.comwpmucdn.comrsc.org
EIS is widely used in MoS₂ research to understand the charge storage mechanisms in supercapacitors and the charge transfer resistance at electrode-electrolyte interfaces. acs.orgusf.edumdpi.comjwent.net Studies have shown that the impedance and resistance performance of MoS₂-based hybrids can be affected by their composition and structure. jwent.net Analysis of EIS data using equivalent circuit modeling has helped to understand the charge storage mechanism in exfoliated MoS₂ flakes, indicating different behaviors in aqueous versus organic or ionic liquid electrolytes. acs.orgwpmucdn.com EIS can also provide information about the electrochemically active surface area and the kinetics of hydrogen adsorption/desorption in the context of HER catalysis. mdpi.com For example, EIS analysis of electrodeposited MoS₂ films revealed lower charge transfer resistance and larger double-layer capacitance values with the addition of certain reducing agents during deposition, indicating faster charge transfer and a larger active surface area. mdpi.com
Thermal Analysis Techniques
Thermal analysis techniques are valuable for investigating the thermal stability, decomposition behavior, and phase transitions of this compound. nih.govnih.gov These methods involve monitoring changes in the material's properties as a function of temperature. mdpi.com Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are commonly employed thermal analysis techniques in MoS₂ research. nih.govnih.govrsc.org
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated or cooled at a controlled rate in a specific atmosphere. mdpi.com TGA curves provide information about the thermal stability of a material, the temperatures at which decomposition or evaporation occurs, and the mass loss associated with these processes. core.ac.ukanalis.com.my
In studies involving MoS₂, TGA is used to determine its thermal decomposition temperature and to assess the purity and composition of synthesized MoS₂ materials. rsc.orgcore.ac.ukanalis.com.my For instance, TGA results have shown that the sulfidization temperature for MoS₂ formation from precursors is approximately 300 °C. core.ac.uk TGA can also indicate the thermal stability of commercial MoS₂ powder, which typically shows great thermal stability over a broad temperature range. core.ac.uk Weight loss observed in TGA curves at different temperature ranges can be attributed to the evaporation of adsorbed water or other molecules at lower temperatures and the oxidation of MoS₂ into MoO₃ at higher temperatures. nih.govanalis.com.my TGA has also been used to evaluate the thermal stability of polymer composites containing MoS₂, showing that the addition of MoS₂ can improve the thermal decomposition temperature of the polymer matrix. mdpi.comrsc.org
Research findings from TGA have indicated that the thermal stability of MoS₂ can be influenced by factors such as the synthesis method and the presence of impurities or composite materials. mdpi.comrsc.orgcore.ac.ukanalis.com.my Studies have reported significant initial weight loss in MoS₂ samples at temperatures around 200 °C, attributed to water evaporation. analis.com.my Further weight loss at higher temperatures, such as around 270 °C, has been linked to the oxidation of MoS₂ to MoO₃. analis.com.my Some studies indicate that commercial MoS₂ exhibits strong thermochemical behavior and stability with a relatively small weight loss at high temperatures. nih.gov
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference at the same rate. nih.govnih.govfrontiersin.org DSC curves show heat flow as a function of temperature, revealing thermal transitions such as melting, crystallization, glass transition, and solid-state phase transformations. frontiersin.org
DSC is applied in MoS₂ research to study its thermal transitions and phase transformations. nih.govnih.govrsc.orgfrontiersin.org For example, DSC studies have investigated the transformation between different polytypes of MoS₂, such as the metastable 1T phase and the stable 2H phase. rsc.org Research has found that annealing at relatively low temperatures, such as up to 95 °C, can induce the transformation of the 1T polytype into the 2H polytype. rsc.org Simple aging can also be sufficient to induce this phase transformation. rsc.org
Theoretical and Computational Studies of Molybdenum Disulfide
Electronic Band Structure Analysis
The electronic band structure of MoS₂ dictates its electrical and optical behavior. Computational methods are extensively used to analyze the band structure, particularly focusing on the band gap properties and electronic states.
GW Approximation for Quasiparticle Corrections
While DFT provides a good starting point, the GW approximation, a many-body perturbation theory method, is often employed to obtain more accurate quasiparticle band structures and band gaps, accounting for electron-electron interactions beyond the mean-field approximation used in DFT hackmd.iohackmd.io. The GW approximation calculates the self-energy (Σ), which describes the effects of interactions between an electron (or hole) and the surrounding electrons hackmd.iohackmd.io.
GW calculations for monolayer MoS₂ yield larger band gap values compared to DFT, showing better agreement with experimental results aps.orgreadthedocs.io. For example, G₀W₀ calculations have predicted a band gap of 2.48 eV for nanostructured MoS₂ clusters nih.gov. Another GW calculation for monolayer MoS₂ obtained a GW gap of 2.483 eV, although it was noted that fully converged parameters were not used yambo-code.eu. The quasiparticle self-consistent GW (QSGW) method has also been used to calculate the band structures of bulk, monolayer, and bilayer MoS₂, showing good agreement with experimental exciton (B1674681) energies when excitonic effects are included aps.org.
The GW approximation involves calculating the Green's function (G) and the screened Coulomb interaction (W) aps.org. Convergence of GW calculations requires careful consideration of parameters such as the number of G-vectors and bands included in the self-energy calculations hackmd.iohackmd.io.
First-Principles Simulations of Electronic and Optical Properties
First-principles simulations, encompassing methods like DFT and beyond (e.g., TDDFT, GW, BSE), are crucial for a comprehensive understanding of both electronic and optical properties of MoS₂ aip.orgresearchgate.netresearchgate.net. These simulations can predict properties such as absorption spectra, dielectric functions, and reflectivity aip.orgresearchgate.netresearchgate.net.
First-principles calculations based on DFT and time-dependent density functional perturbation theory (TDDFPT) have been used to investigate the band structure, PDOS, absorption spectrum, dielectric function, and joint density of states (JDOS) of monolayer MoS₂ aip.orgresearchgate.net. These studies confirm the direct band gap at the K-point and highlight the material's suitability for optoelectronic applications aip.orgresearchgate.net. The calculated absorption spectrum of monolayer MoS₂ shows a prominent peak corresponding to the direct band gap transition aip.org. The dielectric function provides insights into the material's response to electromagnetic fields, indicating a transition from transparency to refractivity at higher photon energies aip.orgresearchgate.net.
First-principles studies also explore the impact of structural modifications and heterostructure formation on the electronic and optical properties of MoS₂. For instance, covalent functionalization of monolayer MoS₂ can tune its optical absorption range and intensity rsc.org. Constructing heterojunctions with other 2D materials like WSe₂, MoSe₂, AlN, and ZnO can lead to a reduction in the band gap and enhanced light absorption capacity compared to monolayer MoS₂ mdpi.com. These heterojunctions often exhibit a type II band alignment, which can facilitate the separation of photogenerated electron-hole pairs mdpi.com.
Computational studies on the optical properties of bulk and monolayer MoS₂ using first-principles calculations have investigated the dielectric function, optical reflectivity, and electron energy-loss spectrum in the energy range of 0 to 15 eV researchgate.net. These studies show that the dielectric functions are highly anisotropic in the energy range of 0 to 6 eV, becoming more isotropic at higher energies researchgate.net.
Spin-Orbit Coupling Effects on Electronic Structure
Spin-orbit coupling (SOC) plays a significant role in shaping the electronic structure of MoS₂, particularly influencing the splitting of energy bands. First-principles calculations, often including a variational treatment of SOC, are used to investigate these effects researchgate.netuottawa.caworldscientific.com.
SOC leads to a splitting of the valence band maximum at the K-point in monolayer MoS₂ researchgate.netuottawa.caworldscientific.com. This splitting is crucial for understanding the spin and valley physics in MoS₂ and is responsible for the experimentally observed splitting between the A and B excitons researchgate.netuottawa.ca. Studies have shown that including SOC in DFT calculations for monolayer MoS₂ can lead to a decrease in band gap energy and a k-valley splitting worldscientific.com. For example, a decrease in band gap energy by 100 meV and a k-valley splitting of 100 mV have been observed with the inclusion of SOC in some calculations worldscientific.com.
In multilayer MoS₂, the valence band splitting is influenced by both SOC and interlayer coupling acs.orgosti.gov. In bilayer MoS₂, interlayer coupling can widen the gap between the spin-orbit split states acs.org. In trilayer MoS₂, the interaction of interlayer coupling and SOC results in band splitting in the valence bands at the K valley acs.org.
First-principles calculations including SOC are essential for accurately describing the electronic band structure near the high-symmetry points and understanding the spin-valley properties of MoS₂ researchgate.netuottawa.cauff.br.
Excitonic Phenomena Modeling
Excitons, which are bound electron-hole pairs, significantly influence the optical properties of semiconducting MoS₂, particularly in its monolayer form due to reduced dielectric screening aip.orgaip.orgpnas.org. Computational modeling is vital for understanding exciton formation, binding energies, and dynamics.
Computational Studies of Exciton Binding Energies and Dynamics
Computational studies, often employing methods like the Bethe-Salpeter Equation (BSE) on top of GW calculations, are used to model excitonic phenomena in MoS₂ pnas.orgaps.org. These studies focus on calculating exciton binding energies and investigating their dynamics.
Monolayer MoS₂ exhibits strong excitonic effects with large binding energies, typically in the range of hundreds of meV (0.1-0.5 eV), which allows excitons to be stable even at room temperature aip.orgaip.orgarxiv.org. The exciton binding energy in monolayer MoS₂ is significantly larger than in bulk MoS₂ due to quantum confinement and reduced dielectric screening in two dimensions researchgate.netarxiv.org. Reported exciton binding energies for monolayer MoS₂ from computational studies are around 0.44 eV to 0.54 eV researchgate.netbeilstein-journals.org.
Computational studies investigate how factors like molecular functionalization, doping, and the dielectric environment can modify exciton binding energies in monolayer MoS₂ researchgate.net. Adsorption of molecules on the MoS₂ surface can lead to a range of exciton binding energies depending on the molecular coverage researchgate.net.
The dynamics of excitons in MoS₂, including their relaxation and thermalization, are also studied computationally using methods like first-principles Boltzmann equations and mixed quantum-classical dynamics aip.orgarxiv.org. These studies reveal that exciton thermalization in monolayer MoS₂ can occur on picosecond timescales at room temperature, with slower dynamics observed at lower temperatures arxiv.org. The thermalization time is influenced by exciton-phonon scattering, and slow spin-flip scattering processes can dominate the total thermalization time arxiv.org. First-principles simulations combining TD-DFT and non-adiabatic molecular dynamics have also been used to study exciton dynamics arxiv.org.
Computational modeling helps in understanding the coupling between different types of excitons, such as intralayer and interlayer excitons in bilayer MoS₂, and how these couplings affect the optical response aps.org.
Here is a table showing some calculated exciton binding energies for monolayer MoS₂:
| Structure | Exciton Binding Energy (eV) | Method (Underlying Theory) | Reference |
| Monolayer MoS₂ | ~0.44 | Many-body perturbation theory | researchgate.net |
| Monolayer MoS₂ | ~0.54 | Many-body perturbation theory | researchgate.net |
| Monolayer MoS₂ | 0.51 | STM-LE (Experimental, related to computational) | beilstein-journals.org |
| Monolayer MoS₂ | 0.1 - 0.5 (Range) | Various computational methods | arxiv.org |
Exciton-Phonon Coupling Investigations
Exciton-phonon coupling, the interaction between excitons (bound electron-hole pairs) and lattice vibrations (phonons), significantly influences the optoelectronic properties and dynamics of photoexcited carriers in MoS₂. researchgate.netresearchgate.netacs.orgarxiv.orgntnu.edu.tw Theoretical studies using first-principles calculations and many-body perturbation theory, including the GW-Bethe-Salpeter equation (GW-BSE) approach, have been employed to investigate exciton-phonon coupling in monolayer MoS₂. researchgate.netresearchgate.netacs.orgarxiv.orgacs.org These calculations reveal a large and diverse number of strongly bound excitonic states. researchgate.net
Research indicates that exciton-phonon interactions contribute to the finite linewidth of excitonic peaks and the temperature dependence of absorption spectra in MoS₂. researchgate.netntnu.edu.tw A first-principles approach to exciton dynamics resulting from exciton-phonon coupling in monolayer MoS₂ has revealed the highly selective nature of this coupling, influenced by the internal spin structure of excitons. researchgate.netacs.orgarxiv.org This selectivity can lead to a surprisingly long lifetime for the lowest-energy bright A exciton. researchgate.netacs.org Theoretical frameworks based on second-order perturbation theory, treating photons and phonons equally, have been shown to be critical for describing dephasing mechanisms and accurately predicting exciton linewidths. researchgate.netacs.org
Ultrafast electron diffraction combined with ab initio calculations has been used to investigate the many-body structural dynamics following the excitation of low-energy indirect excitons in MoS₂. arxiv.org These studies identified the excitation of specific in-plane K- and Q-phonon modes as key to the stabilization of indirect excitons. arxiv.org The strong selectivity of phononic excitations is directly associated with the specific indirect-exciton nature of the electronic transitions. arxiv.org
In heterostructures involving MoS₂, such as WS₂/MoS₂ heterobilayers, exciton-phonon coupling has been shown to induce new pathways for ultrafast intralayer-to-interlayer exciton transition and interlayer charge transfer. acs.orgnih.gov First-principles studies employing many-body perturbation theory have explicitly accounted for excitons and phonons to probe the role of exciton-phonon coupling in the charge dynamics of these heterobilayers. acs.orgnih.gov Calculations indicate that the exciton-phonon interaction-induced relaxation time of photoexcited excitons at the K valley of MoS₂ and WS₂ is on the order of tens of femtoseconds at room temperature, consistent with experimental observations of ultrafast charge transfer. acs.orgnih.gov
Defect Formation and Their Electronic Impact
Crystal impurities, particularly atomic vacancies, are known to modulate the charge transport characteristics and electronic structure of two-dimensional materials like MoS₂. researchgate.netacs.orgresearchgate.netumons.ac.be
Modeling of Sulfur Vacancies and Induced Mid-Gap States
Sulfur vacancies are among the most prevalent defects in MoS₂ and their effect on the electronic structure has been a subject of theoretical and experimental investigation. researchgate.net First-principles calculations, often using DFT, are employed to model the influence of sulfur vacancies on the electronic structure and quantum transport characteristics of MoS₂ monolayers. researchgate.netacs.orgresearchgate.netumons.ac.be
Theoretical studies have shown that sulfur vacancies can create localized energy levels within the band gap, which in turn alters the electronic transport properties. researchgate.netaip.org These defects can introduce additional empty states near the Fermi level and induce unpaired electrons, leading to an increase in carrier density and improved electrical conductivity. rsc.org DFT calculations have confirmed the existence of occupied defect states close to the valence band maximum (VBM) and unoccupied states induced by sulfur vacancies. researchgate.net
Modeling approaches, such as first-principles-enriched tight-binding methods, have been used to assess the impact of sulfur vacancies. researchgate.netacs.orgumons.ac.be Simulations have predicted a significant drop in charge carrier mobility with increasing sulfur vacancy concentration, showing good agreement with experimental results. researchgate.netacs.orgumons.ac.be For instance, a drop in mobility by two orders of magnitude was predicted when the vacancy concentration increased from 0.1% to 3%. researchgate.netacs.orgumons.ac.be The spatial arrangement of vacancies also influences charge carrier mobility. researchgate.netacs.org
While sulfur vacancies are often associated with the n-type behavior observed in CVD-grown MoS₂, theoretical studies have also provided evidence that contradicts this sole attribution, suggesting the effect of sulfur vacancies on electronic structure is still debated. researchgate.net
Theoretical Prediction of Dopant Effects on Electronic Structure
Theoretical calculations, particularly first-principles methods like DFT, are valuable for predicting the effects of different doping elements and concentrations on the electronic structure and properties of MoS₂. e3s-conferences.orgaip.org Doping is a key method to tune the electronic and photoelectric properties of MoS₂ for various applications. e3s-conferences.org
First-principles calculations can help optimize material properties by predicting changes in electronic structure, gas sensitivity, and photoelectric properties upon doping. e3s-conferences.org For example, studies have investigated the electronic properties of MoS₂ co-doped with elements like Au and Ag for gas sensing applications using DFT. e3s-conferences.org Theoretical studies have also explored the mechanism by which substituting sulfur atoms with other elements, such as vanadium (V), can improve gas sensitivity by enhancing conductivity and adsorption capacity for gas molecules. e3s-conferences.org Bader charge calculations can further analyze electron transfer upon doping, providing insights into conductivity improvements. e3s-conferences.org
Theoretical studies focusing on doped MoS₂ monolayers have shown that doping can lead to the formation of impurity states near the Fermi level. aip.org DFT calculations investigating the effects of rare earth doping on MoS₂ monolayers have indicated a narrowing of the band gap due to the appearance of host-dopant hybrid states at the edge of the valence band. aip.org These studies suggest that rare earth-doped MoS₂ monolayers could be potential p-type ferromagnetic semiconductors. aip.org
The electronic band structure of MoS₂, which is significantly influenced by doping, has far-ranging effects on its applications in catalysis, electronics, and magnetic behaviors. researchgate.net Theoretical calculations are crucial for understanding the relationship between the electronic band structure and activity in applications like the hydrogen evolution reaction. researchgate.net
Strain Engineering and its Influence on Electronic and Excitonic Properties
Strain engineering is a powerful technique to tune the electronic and optical properties of two-dimensional materials like MoS₂, which can sustain significant strain before fracture. e3s-conferences.orgaip.orgacs.orgsci-hub.seaip.orgacs.org Theoretical and computational studies have extensively investigated the impact of applied strain on the electronic band structure, band gap, and excitonic properties of MoS₂. e3s-conferences.orgaip.orgacs.orgsci-hub.seaip.orgacs.org
Density functional theory and many-body perturbation theory (GW-BSE) calculations are commonly used to study the effects of strain on MoS₂. aip.orgacs.orgsci-hub.seaip.orgacs.org These studies predict that both tensile and compressive strain can modify the band gap of MoS₂ and induce transitions between direct and indirect band gaps. aip.org For monolayer MoS₂, applying tensile strain can lead to a significant reduction in the optical gap, while the exciton binding energy remains relatively unchanged. sci-hub.se
Theoretical calculations on strained monolayer MoS₂ have shown that the electron effective mass decreases with increasing tensile strain, which can lead to enhanced carrier mobility. sci-hub.se This suggests strain engineering as a viable route to tune the electronic properties of monolayer TMDs for high-performance electronic devices. sci-hub.se
Studies on bilayer MoS₂ have shown that strain along the basal plane results in an indirect band gap, with several transitions observed for various strain conditions. aip.org The variation of the band gap and carrier effective masses for both holes and electrons under uniaxial strain, biaxial strain, and uniaxial stress has been investigated theoretically. aip.org
Theoretical calculations help in understanding experimental observations of strain-induced phenomena, such as the splitting of Raman peaks and the decrease in the optical band gap with increasing strain. acs.org Comparing experimental results with GW₀-BSE calculations allows for capturing the effects of strong electron-electron interactions and the formation of excitons, which are crucial for understanding the optical band gap. acs.org
Computational Fluid Dynamics (CFD) for Synthesis Process Optimization
Computational Fluid Dynamics (CFD) is a valuable tool for optimizing the synthesis processes of MoS₂, particularly methods like Chemical Vapor Deposition (CVD). researchgate.netmdpi.comrsc.orgnih.govresearchgate.net CFD simulations provide insights into the fluid flow and precursor concentration distribution within the reaction system, which are critical for achieving homogeneous and high-quality MoS₂ films. researchgate.netmdpi.comnih.gov
CFD investigations can help in developing an in-depth understanding of the fluid flow to obtain homogeneous deposition of MoS₂ thin films. researchgate.net Simulations can assess the impact of various parameters, such as substrate orientation and carrier gas flow rates, on the uniformity of the deposited material. researchgate.netmdpi.comnih.gov For example, simulations have shown that changing substrate placement from horizontal to vertical can significantly improve the uniformity of MoS₂ domains, which correlates with experimental findings of enhanced photoluminescence intensity indicating fewer intrinsic defects. mdpi.com
CFD calculations can also elucidate the mixing of precursors during the synthesis process. rsc.org By simulating the flow dynamics, researchers can understand how factors like the inclusion of a spacer in the reaction setup can facilitate better mixing of precursors, leading to improved synthesis results. rsc.org This computational approach offers a fast and cost-effective way to understand fluid flow and guide the homogeneous deposition of MoS₂ and other 2D TMD thin films. researchgate.net
Furthermore, reactive molecular dynamics (RMD) simulations, which can be informed by first-principles calculations, are used to analyze the atomic-scale mechanisms during the initial stages of MoS₂ synthesis, such as the sulfidation of MoO₃ surfaces. researchgate.net These simulations can identify key reaction processes and provide valuable input for guiding the rational synthesis of MoS₂ crystals by CVD. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Calculations for Interfacial Behavior
Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) calculations are computational methods used to analyze the nature and strength of chemical bonding and non-covalent interactions, which are crucial for understanding the interfacial behavior of MoS₂ in various heterostructures and environments. mdpi.com
These methods provide insights into the charge density distribution and its gradients, allowing for the identification and characterization of different types of interactions, including weak interactions like van der Waals forces, which are prevalent at the interfaces of layered materials like MoS₂. mdpi.commdpi.comnih.gov
QTAIM and NCI calculations can be applied to study the interactions between MoS₂ and other materials, such as substrates or contact metals. mdpi.comdiva-portal.orgibs.re.kraip.orgnih.gov For instance, DFT calculations combined with analysis of the interface using methods that implicitly consider non-covalent interactions have been used to study MoS₂/GaN heterostructures, predicting the formation of van der Waals interfaces and the resulting doping effects on MoS₂. mdpi.com
These computational tools are also valuable for understanding the nature of interlayer interactions in multilayer MoS₂ and heterobilayers. mdpi.com Studies using QTAIM and NCI approaches have investigated chalcogen-chalcogen bonding in MoS₂ dimers as prototypes for understanding local interfacial chemical bonding in 2D layered TMDs. mdpi.com These calculations can reveal the energetic stability of such systems and reproduce intermolecular geometries that resemble the interfacial geometries in the crystalline phase. mdpi.com Analysis of charge density topology can further elucidate the nature of bonding interactions, including hyperconjugative charge transfer delocalizations. mdpi.com
Defect Engineering in Molybdenum Disulfide
Types of Intrinsic Defects
Intrinsic defects are imperfections that occur naturally within the MoS₂ lattice during its formation. These include point defects such as vacancies and substitutions, as well as extended defects like dislocations and grain boundaries. nih.govresearchgate.netntu.edu.sgornl.gov
Sulfur Vacancies and their Role in Material Properties
Sulfur vacancies (V_S) are the most common intrinsic point defects in MoS₂, primarily due to their relatively low formation energy compared to other defect types. aip.orgosti.govresearchgate.netpolimi.it These vacancies can exist as single sulfur vacancies or double sulfur vacancies (V_S₂). The presence of sulfur vacancies significantly alters the electronic structure of MoS₂ by introducing localized states within the band gap. researchgate.netacs.orgresearchgate.netaip.org This introduction of new electronic states can lead to n-type doping, increasing the concentration of free electrons and enhancing charge transport properties. acs.orgresearchgate.netaip.org
Studies have shown that sulfur vacancy concentration can influence the electrical performance of MoS₂-based devices, such as transistors and sensors, by affecting sensitivity and response time. researchgate.netresearchgate.net The formation energy of sulfur vacancies is dependent on the sulfur chemical potential during synthesis, being lower in sulfur-deficient environments. osti.govacs.orgacs.org For instance, the formation energy of a neutral single sulfur vacancy is calculated to be around 2.35 eV in sulfur-rich conditions and can be as low as 0.95 eV in sulfur-poor conditions. aip.org The formation energy of a double sulfur vacancy is generally higher than that of a single sulfur vacancy. acs.orgnih.gov
The distribution and arrangement of sulfur vacancies also play a role in determining electrical properties. acs.org While a positive correlation between vacancy concentration and current has been observed, the relationship can be variable, suggesting the influence of additional factors. acs.org Sulfur vacancies can also aggregate to form line structures at higher annealing temperatures. mdpi.comrsc.org
Sulfur vacancies have been shown to impact the mechanical properties of MoS₂, potentially weakening the material and decreasing its Young's modulus and ultimate strength, particularly when forming line defects. nih.govrsc.org They also significantly suppress thermal conductivity, especially in monolayer MoS₂, with the effect becoming less pronounced in multi-layered structures. rsc.orgaps.org
Table 1: Calculated Formation Energies of Sulfur Vacancies in MoS₂
| Defect Type | Formation Energy (eV) (S-rich limit) | Formation Energy (eV) (S-poor/Mo-rich limit) | References |
| Single S vacancy (V_S) | 2.35 - 2.81 | 0.95 - 1.55 | aip.orgosti.govacs.orga-star.edu.sg |
| Double S vacancy (V_S₂) | 5.44 | 2.93 | acs.orgnih.gova-star.edu.sg |
Note: Formation energies can vary depending on the calculation method and environmental conditions.
Molybdenum Vacancies
Molybdenum vacancies (V_Mo) are another type of intrinsic point defect in MoS₂. However, their formation energy is significantly higher than that of sulfur vacancies, making them less likely to form under typical conditions. aip.orgacs.orgnih.gov For example, the formation energy of a neutral molybdenum vacancy is calculated to be around 8.02 eV in the Mo-rich limit. aip.org Due to this high formation energy, molybdenum vacancies are often not observed experimentally under the same conditions where sulfur vacancies are present. aip.org Molybdenum vacancies can also easily lose surrounding sulfur atoms, potentially forming more complex vacancy clusters like V_MoS₂ or V_MoS₃. aip.orga-star.edu.sg
While less prevalent than sulfur vacancies, molybdenum vacancies can also influence the electronic properties of MoS₂. The absence of a molybdenum atom can lead to gap states and affect electron and hole transport. mdpi.com When a molybdenum vacancy is created, holes can be accommodated on adjacent sulfur atoms, potentially producing acceptor-like levels near the Fermi level. acs.org
Introduction of Defects via External Methods
Beyond intrinsic formation, defects in MoS₂ can be intentionally introduced and controlled through various external methods. This allows for precise tuning of defect density and type, enabling tailored material properties.
Ion Irradiation (e.g., Argon Ion, Fluorine Ion Bombardment)
Ion irradiation is a widely used technique to introduce defects in MoS₂ in a controlled manner. acs.orgrsc.orgpuc-rio.brnih.gov Bombardment with ions such as Argon (Ar⁺) or Fluorine (F⁻) can displace atoms from the MoS₂ lattice, primarily creating sulfur vacancies due to preferential sputtering of sulfur. nih.govmdpi.comaip.orgresearchgate.net The defect density can be controlled by adjusting parameters such as ion energy, fluence (the number of ions per unit area), and irradiation time. acs.orgrsc.org
Argon ion bombardment has been effectively used to introduce sulfur vacancies in monolayer MoS₂. nih.gov Low-energy argon plasma can trench the S-Mo bond without enough energy to etch molybdenum and sulfur atoms. mdpi.com Studies using Argon ion irradiation have revealed the influence of induced defects on the electronic structure of MoS₂. mdpi.com
Fluorine ion (F⁻) irradiation has also been demonstrated as a method to introduce defects, predominantly sulfur vacancies, in monolayer MoS₂. aip.orgresearchgate.net This process can lead to changes in the optoelectronic properties of MoS₂ and can induce p-doping, attributed to the introduction of F⁻ ions and electron transfer. aip.orgresearchgate.net
Ion irradiation can also lead to the formation of more complex defects, including double and triple sulfur-based vacancies, depending on the ion dose. rsc.org While effective for defect creation, high ion fluences can significantly distort and damage the MoS₂ crystal lattice. rsc.org
Plasma Treatment (e.g., Low-Energy Helium Plasma Sputtering)
Plasma treatment is another method employed for introducing defects in MoS₂. Low-energy helium plasma sputtering, for instance, has been shown to selectively sputter sulfur atoms in monolayer MoS₂ without causing significant damage to the molybdenum sublattice. nih.govx-mol.netacs.org This selective removal of sulfur atoms allows for the controlled tuning of sulfur defect concentration by varying ion energy and sputtering time. nih.govx-mol.net
Plasma treatment can introduce mid-gap states, leading to a transition from semiconducting to metallic-like behavior in the MoS₂ flake depending on the defect concentration. nih.govx-mol.net Oxygen plasma exposure has also been used to introduce defects in the basal plane of monolayer MoS₂, which can be beneficial for applications like the hydrogen evolution reaction. osti.gov
Thermal Annealing Effects on Defect Density
Thermal annealing is a heat treatment process that can influence the density and type of defects in MoS₂. Annealing can lead to the formation of thermally activated defects, and the defect density can be controlled by adjusting the annealing temperature and time. acs.orgmdpi.com
Increasing the annealing temperature can increase the density of sulfur vacancies. mdpi.com At higher temperatures, sulfur vacancies may also aggregate to form line structures. mdpi.comrsc.org Thermal annealing has been used to tune the defect density in MoS₂ nanopatches, with higher annealing temperatures resulting in less defective material. rsc.org For example, annealing at 500 °C for 10 minutes in ultrahigh vacuum has been shown to introduce triangular-shaped defects. acs.org Longer annealing times can lead to a higher density of defects. acs.org
Thermal annealing can also be used to reduce intrinsic defects and change the microstructure of MoS₂ films. mdpi.com The annealing temperature can influence the catalytic activity of MoS₂ by affecting the microstructure, including the density of defect-rich sites. rsc.org However, excessively high annealing temperatures can lead to the decomposition of the MoS₂ monolayer. osti.gov
Table 2: External Methods for Introducing Defects in MoS₂
| Method | Examples of Ions/Plasma | Primary Defect Type Introduced | Controllable Parameters | Observed Effects on Properties | References |
| Ion Irradiation | Argon, Fluorine | Sulfur Vacancies | Ion energy, Fluence, Time | Electronic structure alteration, p-doping, Lattice damage (high fluence) | acs.orgrsc.orgpuc-rio.brnih.govmdpi.comaip.orgresearchgate.net |
| Plasma Treatment | Helium, Oxygen | Sulfur Vacancies | Ion energy, Sputtering time | Semiconducting to metallic transition, Introduction of mid-gap states | nih.govx-mol.netacs.orgosti.gov |
| Thermal Annealing | N/A | Sulfur Vacancies, Defect Clusters | Temperature, Time, Atmosphere | Increased defect density, Defect aggregation, Microstructure changes, Decomposition (high temp) | mdpi.comrsc.orgacs.orgmdpi.comosti.govrsc.orgmdpi.comrsc.org |
Doping Strategies for Property Modulation
Doping involves substituting host atoms with foreign atoms in the MoS₂ lattice. This can lead to changes in carrier concentration, electronic structure, and catalytic activity. researchgate.netmdpi.com
Non-metal Doping for Enhanced Electrocatalysis
Non-metal doping in MoS₂ typically aims to enhance its electrocatalytic activity, particularly for reactions like the hydrogen evolution reaction (HER). mdpi.combohrium.comoaepublish.com Unlike metal doping, non-metal doping generally does not introduce new metal active sites but rather modifies the electronic structure and adsorption properties of the MoS₂ basal plane, which is otherwise largely inert. mdpi.combohrium.comacs.org The introduction of non-metal elements like nitrogen (N) or phosphorus (P) can adjust the electronic structure, creating more active sites and improving catalytic activity. mdpi.com For instance, phosphorus-doped MoS₂ nanocomposites have been synthesized and shown improved HER performance. mdpi.comoaepublish.com First-principles calculations suggest that non-noble metal doping can increase the binding energy between the MoS₂ basal plane and hydrogen atoms, leading to the appearance of new electronic states near the Fermi level, which are favorable for hydrogen bonding and activate the basal plane's catalytic activity. bohrium.com
Metal Doping (e.g., Niobium, Cobalt, Nickel) for Conductivity and Catalysis
Metal doping is another effective strategy to modulate the properties of MoS₂, influencing both its electrical conductivity and catalytic performance. nih.govsciopen.com Transition metal ions like Niobium (Nb), Cobalt (Co), and Nickel (Ni) have been introduced into the MoS₂ matrix to enhance its catalytic activity and improve electrical conductivity. nih.govsciopen.comacs.org Doping with these metals can alter the electronic properties, particularly at the sulfur-edges and basal planes, which are key for catalytic reactions. nih.gov
For example, Niobium doping in MoS₂ has been shown to improve its electrocatalytic performance for reactions like the CO₂ reduction reaction. mdpi.com Studies have explored the stability and electronic structure of MoS₂ doped with various transition metals, including Ni and Co, highlighting their potential to enhance catalytic activity and electrical conductivity. mdpi.com Cobalt-doped MoS₂ nanosheets, for instance, have demonstrated enhanced catalytic activity in the reduction of nitroarenes, attributed to the incorporation of cobalt ions which provide active sites and can also induce a metallic phase. nih.govacs.org Nickel doping has also been shown to enhance HER activity, potentially by inducing sulfur vacancies and phase transitions to a more metallic 1T' phase. sciopen.commdpi.com The introduction of these metal dopants can increase porosity and expose more active sites, contributing to improved catalytic performance across different pH levels. sciopen.com
Impact of Defects on Electronic Structure and Carrier Transport
Structural defects significantly influence the electronic structure and carrier transport characteristics of MoS₂. rsc.orgd-nb.inforesearchgate.netuclouvain.be These imperfections can introduce localized states within the band gap and affect the material's conductivity. researchgate.netmdpi.com
Creation of Localized Donor/Acceptor States and Mid-Gap States
Point defects, such as sulfur or molybdenum vacancies, can create localized energy levels within the band gap of MoS₂. researchgate.netmdpi.com These defect states can act as either donor or acceptor states, depending on the nature of the defect and the surrounding environment. researchgate.net The presence of these states alters the electronic structure and can significantly impact carrier transport properties. researchgate.net For example, creating molybdenum vacancies in 1T-2H MoS₂ heterophase junctions has been shown to induce defect midgap states, improving transport characteristics and increasing current flow. rsc.org Sulfur vacancies are also known to create defect states close to the conduction band edge. researchgate.netuclouvain.be The hybridization between adjacent sulfur vacancies can potentially generate additional defect levels. researchgate.net
Tuning of Semiconducting to Metallic-like Behavior through Defect Concentration
The concentration of defects in MoS₂ can be used to tune its electronic behavior, potentially transitioning from a semiconducting to a metallic-like state. acs.orgnih.govrsc.org Increasing the defect density, particularly sulfur vacancies, can lead to the creation of mid-gap states that narrow the effective band gap and eventually cause a transition towards metallic conductivity. acs.orgnih.gov This tuning of electronic properties through defect concentration is crucial for various electronic and catalytic applications. rsc.org For instance, in situ measurements have shown that introducing sulfur defects can tune MoS₂ flakes from a semiconducting to a metallic-like behavior due to the creation of mid-gap states. acs.orgnih.gov High defect density can lead to localized regions exhibiting metallic characteristics. acs.org
Defect-Induced Catalytic Active Sites Enhancement
Defects in MoS₂ can act as catalytic active sites, significantly enhancing its performance in various catalytic reactions, particularly the HER. acs.orgnih.govresearchgate.netresearchgate.net While the basal plane of pristine 2H-MoS₂ is relatively inert, defects can activate it. nih.govresearchgate.net
Sulfur vacancies (VS) are among the most commonly studied defects for enhancing catalytic activity. nih.govrsc.org The presence of sulfur vacancies on the basal plane of 2H-MoS₂ has been shown to exhibit higher intrinsic activity in HER than the edge sites. nih.gov Different types of point defects, including sulfur vacancies (VS, VS2) and complex vacancies (VMoS3), can act as catalytic active sites and exhibit superior electrocatalytic activity. nih.gov
Furthermore, the combination of intrinsic defects and strain engineering has been demonstrated as an effective approach to create more catalytic active sites and further tune their activity. nih.govrsc.org For example, introducing sulfur vacancies in MoS₂ causes strain in the lattice and creates catalytically active sites that enhance basal plane activity. rsc.org Studies have shown that the hydrogen adsorption free energy (ΔGH), a key descriptor for HER activity, can be tuned to an ideal value (close to 0 eV) with proper tensile strain and the presence of defects. nih.gov Defect engineering, through methods like plasma treatment, is a facile way to introduce defects and increase the density of exposed active sites, leading to significant improvement in hydrogen evolution activity. researchgate.netresearchgate.net
Excitonic and Optoelectronic Phenomena in Molybdenum Disulfide
Exciton (B1674681) and Trion Characteristics in Monolayer and Multilayer MoS₂
Excitons, which are bound electron-hole pairs, and trions, their charged counterparts (composed of an exciton bound to an extra electron or hole), play a dominant role in the optical response of MoS₂. aps.orgarxiv.org The characteristics of these quasiparticles are highly dependent on the number of layers in the MoS₂ structure.
A and B Excitons and their Spectral Signatures
In monolayer MoS₂, two prominent absorption peaks, known as the A and B excitons, are observed. aps.orgaip.orgaip.org These excitons originate from direct transitions between the spin-orbit-split valence band and the conduction band at the K point of the Brillouin zone. aps.orgaip.orgaip.org The energy splitting between the A and B excitons is a direct consequence of the valence band spin-orbit coupling. acs.orgnih.gov
In bulk MoS₂, exciton absorption bands are typically observed at around 1.85 eV (A exciton) and 2.02 eV (B exciton). acs.orgnih.gov Monolayer MoS₂, being a direct bandgap semiconductor, exhibits strong photoluminescence originating mainly from these A and B excitons. aip.org The characteristic transition energy for the A exciton in monolayer MoS₂ is around 1.89-1.92 eV, and for the B exciton, it is about 2.03-2.08 eV. aip.org
The binding energies of these excitons are significantly enhanced in monolayer MoS₂ compared to bulk due to reduced dielectric screening and quantum confinement effects. stanford.edustanford.eduacs.orgresearchgate.netaps.orgresearchgate.net Experimental studies have reported exciton binding energies in monolayer MoS₂ to be in the range of hundreds of meV. stanford.eduacs.orgresearchgate.netarxiv.org For instance, assigning observed excited exciton states to the B exciton Rydberg series in monolayer MoS₂ can yield a binding energy of approximately 0.44 eV. stanford.eduacs.org Another study suggests an A exciton binding energy of around 220 meV in hBN-encapsulated MoS₂ monolayers. arxiv.org
In multilayer MoS₂, the optical properties are influenced by interlayer coupling, and the exciton behavior can differ from that of the monolayer. aip.org
Here is a table summarizing typical A and B exciton energies in bulk and monolayer MoS₂:
| Structure | A Exciton Energy (eV) | B Exciton Energy (eV) |
| Bulk MoS₂ | ~1.85 | ~2.02 |
| Monolayer MoS₂ | ~1.89 - 1.92 | ~2.03 - 2.08 |
Charged Trions and their Electrostatic Tuning
In addition to neutral excitons, charged excitons or trions (X⁻ or X⁺) can form in MoS₂ when an exciton binds with an extra charge carrier (electron or hole). aps.orgstanford.eduacs.org These trions have been spectroscopically identified in monolayer MoS₂, particularly in field-effect transistors where the carrier density can be controlled electrostatically. stanford.eduresearchgate.net
Trions in monolayer MoS₂ possess a relatively large binding energy, reported to be around 20-40 meV, which makes them significant even at room temperature. stanford.eduaps.orgacs.orgresearchgate.net This large binding energy is attributed to the enhanced Coulomb interactions in the 2D system due to reduced dielectric screening. stanford.edu
The formation and population of charged trions can be effectively tuned by electrostatic gating in field-effect transistors. stanford.eduresearchgate.net By controlling the Fermi level and thus the density of free carriers, the relative contributions of neutral excitons and charged trions to the photoluminescence spectra can be modulated. researchgate.netrsc.org An increase in electron density, for example, can lead to increased formation of negative trions (A⁻). nih.gov The trion binding energy can also be influenced by factors such as excitation power and energy. acs.org
Defect sites can also play a role in the formation of localized charged excitons or defect-pinned trions. aps.org
Layer-Dependent Bandgap Transition (Indirect to Direct)
One of the most significant properties of MoS₂ is its layer-dependent bandgap. Bulk MoS₂ is an indirect bandgap semiconductor with a bandgap of approximately 1.2 eV. aip.orgaip.orgnih.govresearchgate.netnorthwestern.eduresearchgate.net The indirect transition in bulk MoS₂ occurs from the valence band maximum at the Γ point to the conduction band minimum located halfway between the Γ and K points in the Brillouin zone. researchgate.netresearchgate.net
As the thickness of MoS₂ is reduced from bulk to a single monolayer, the electronic structure undergoes a dramatic transformation. aip.orgaip.orgacs.org Monolayer MoS₂ becomes a direct bandgap semiconductor with a bandgap of around 1.8-1.9 eV, with both the valence band maximum and conduction band minimum located at the K point. aip.orgaip.orgnih.govresearchgate.netnorthwestern.eduresearchgate.netacs.org This transition from an indirect to a direct bandgap in the monolayer limit leads to a significant enhancement in photoluminescence efficiency. aip.orgaip.orgacs.orgarxiv.org
The bandgap energy also changes with the number of layers in few-layer MoS₂. For instance, a bilayer MoS₂ has an indirect bandgap of approximately 1.54 eV. arxiv.orgmdpi.com The indirect gap generally decreases as the number of layers increases from bilayer towards bulk. mdpi.com
The transition from indirect to direct bandgap is primarily attributed to quantum confinement effects as the material thickness is reduced. aip.orgnih.govacs.orgacs.org In addition to layer number, factors like strain and the presence of defects can also influence the bandgap and even induce indirect-to-direct bandgap transitions in multilayer MoS₂. mdpi.comrsc.org
Here is a table illustrating the layer-dependent bandgap:
| Structure | Bandgap Type | Approximate Bandgap Energy (eV) |
| Bulk MoS₂ | Indirect | ~1.2 |
| Bilayer MoS₂ | Indirect | ~1.54 |
| Monolayer MoS₂ | Direct | ~1.8 - 1.9 |
Spatial Confinement Effects on Excitons
Spatial confinement plays a crucial role in modifying the excitonic properties of MoS₂, particularly in low-dimensional structures like quantum dots or at the edges of flakes. arxiv.orgnih.govresearchgate.netstanford.edu When the size of MoS₂ structures approaches the nanometer scale, quantum confinement effects become significant. nih.govresearchgate.net
Quantum confinement in MoS₂ quantum dots leads to a tunable bandgap and enhanced photoluminescence. nih.govresearchgate.netspiedigitallibrary.org The absorption edge in MoS₂ quantum dots is often significantly blue-shifted compared to bulk, indicating strong quantum confinement. researchgate.netspiedigitallibrary.org This effect allows for control over the wavelength of emitted light by varying the size of the quantum dots. researchgate.net
Spatial confinement can also influence exciton binding energies by reducing dielectric screening and increasing Coulomb interactions. researchgate.netstanford.edu While spatial confinement at the edges of monolayer MoS₂ might be expected to modify exciton binding energy and luminescence energy, the observed effects can be complex and potentially influenced by other factors like strain or defects. stanford.edu
Ultrafast Exciton Relaxation Pathways and Dynamics
The dynamics of photoexcited excitons in MoS₂ involve ultrafast relaxation pathways. These processes occur on femtosecond to picosecond timescales and are crucial for understanding the material's optoelectronic response. acs.orgnih.govacs.org
In monolayer and few-layer MoS₂, faster electron-hole recombination is observed compared to thick crystals, partly due to quantum confinement effects and the indirect-to-direct bandgap crossover. acs.org Nonradiative relaxation pathways can dominate the dynamics in monolayer and few-layer structures. acs.org
Ultrafast studies using techniques like transient absorption spectroscopy have revealed details about exciton relaxation. acs.orgacs.org For instance, carrier-carrier scattering and carrier-phonon scattering are important intraband relaxation mechanisms. acs.org In thick MoS₂, carrier-carrier scattering can occur on a timescale of around 2 ps, while carrier-phonon scattering might take around 20 ps. acs.org In monolayer and few-layer MoS₂, dramatically enhanced intraband relaxation times (less than 500 fs) have been attributed to defect-assisted intraband scattering. acs.org
Fast trapping of excitons by surface trap states has also been observed in monolayer and few-layer structures, highlighting the importance of controlling surface properties. acs.org Interband electron-hole recombination times can be on the order of hundreds of picoseconds in monolayer and few-layer samples, significantly faster than in thick crystals where they can be nanoseconds or longer. acs.org
Exciton-phonon coupling plays a significant role in ultrafast relaxation processes. nih.gov First-principles calculations suggest that the relaxation time of photoexcited excitons at the K valley of monolayer MoS₂ due to exciton-phonon interaction can be around 67 fs at room temperature. nih.gov
Ultrafast dynamics can also involve the relaxation from bright excitons to spin-forbidden dark excitons, potentially involving intermediate states like hot indirect dark excitons. researchgate.net
Temperature Dependence of Excitonic Properties
The excitonic properties of MoS₂ are significantly influenced by temperature. As temperature increases, several changes in the optical spectra are typically observed, including shifts in exciton peak positions, changes in linewidth, and variations in intensity. aip.orgaps.orgmdpi.comarxiv.orgmdpi.com
At low temperatures, excitonic structures in MoS₂ monolayers are generally blue-shifted and sharpened. aip.orgmdpi.commdpi.com This is attributed to the reduction in phonon scattering and changes in lattice parameters at lower temperatures. mdpi.commdpi.com As temperature increases, the exciton peaks typically redshift, and their linewidths broaden due to increased electron-phonon interactions. aip.orgaps.orgarxiv.org The intensity of exciton photoluminescence also tends to decrease with increasing temperature due to enhanced non-radiative recombination pathways. aip.orgarxiv.org
Temperature-dependent studies can also help in distinguishing between neutral excitons and charged trions, as their temperature dependencies can differ. mdpi.commdpi.com For example, the energy difference between neutral excitons and trions (trion binding energy) in MoS₂ can appear relatively temperature-independent. mdpi.com However, some studies suggest that abnormal luminescence enhancement at high temperatures in monolayer MoS₂ can be related to a thermo-driven transition from negatively charged trions to neutral excitons. rsc.org
Indirect excitons in multilayer MoS₂ have been reported to show a much weaker temperature dependence compared to direct excitons. aip.org
Here is a summary of typical temperature effects on MoS₂ excitons:
| Temperature Change | Effect on Exciton Peaks |
| Decreasing | Blue shift, sharpening |
| Increasing | Redshift, broadening, intensity decrease |
Defect and Grain Boundary Induced Excitonic Quenching and Enhancement
Structural imperfections such as point defects and grain boundaries significantly influence the excitonic properties of monolayer MoS₂, leading to both quenching and enhancement of photoluminescence (PL). Defects, including sulfur vacancies, are commonly found at the edges and within the interior of synthesized MoS₂ flakes stanford.edustanford.edu. These imperfections can act as trap states for free charge carriers and localized excitons stanford.edu.
Grain boundaries, formed by the merging of different crystalline domains, represent discontinuities in the MoS₂ lattice. Different types of grain boundaries can have contrasting effects on excitonic luminescence. For instance, mirror twin boundaries have been shown to cause strong photoluminescence quenching, while tilt boundaries can lead to strong enhancement stanford.edu. This differential behavior is attributed to the atomic structure of the boundaries; defects like 8- and 4-membered rings at grain boundaries can introduce localized mid-gap states stanford.edu.
The edges of MoS₂ flakes, which can also be rich in defects like sulfur vacancies saturated by oxygen, can exhibit remarkably different optical properties compared to the interior. Experimental work has shown submicrometer-width strips along the edges that fluoresce significantly brighter, potentially up to ~1000% brighter, than the inner regions stanford.edu. These edge regions can also display a notable blue shift in the A excitonic peak, with shifts as large as ~120 meV, which has been attributed to the adsorption of oxygen impurities reducing the excitonic binding energy stanford.edu.
Defects can serve as charge traps, facilitating non-radiative recombination pathways for excitons, thus leading to PL quenching rsc.org. Alternatively, excitons can bind with trapped charges to form trions, which typically have lower radiative efficiency rsc.org. The presence of defects and grain boundaries can also lead to decreased PL intensity due to localized physical damage or their function as centers for charge carrier scattering and recombination rsc.orgrsc.org.
However, defects can also be strategically utilized. Defect engineering and chemical passivation techniques have demonstrated the ability to enhance the photoluminescence of MoS₂ rsc.orgarxiv.orgarxiv.org. For example, treating MoS₂ with certain chemical ligands can passivate defects and promote direct band-edge recombination, improving PL yields rsc.org. Conversely, the defect PL can be quenched by the adsorption of specific molecules, such as metallophthalocyanines arxiv.orgosti.gov. Notably, excitons bound to defects can exhibit significantly longer lifetimes, on the order of several microseconds, compared to the much shorter lifetimes of free excitons, typically around 100 picoseconds osti.gov.
Strain-Induced Excitonic Evolution in MoS2 and Heterostructures
Mechanical strain is a powerful tool for modulating the electronic band structure and, consequently, the excitonic properties of MoS₂ and its heterostructures. Due to its atomically thin nature and high elasticity, MoS₂ is highly susceptible to mechanical deformations researchgate.netmaterialsmodeling.org. Applied strain can tune the electronic band gap, leading to shifts in exciton resonance energies researchgate.netmaterialsmodeling.orgbeilstein-journals.org. Tensile strain typically decreases the band gap, causing a redshift in exciton emission, while compressive strain increases the band gap, resulting in a blue shift materialsmodeling.org.
The relationship between strain and exciton energy shift can be significant. For monolayer MoS₂, the A exciton energy has been observed to exhibit a linear dependence on strain, with a modulation rate reported to be around -70 ± 13 meV/% beilstein-journals.org. Strain can also influence the valence band splitting in MoS₂ beilstein-journals.org.
Beyond simply shifting exciton energies, strain can induce more profound changes in the electronic structure. Uniaxial tensile strain can drive a transition from a direct to an indirect bandgap in monolayer MoS₂ at approximately 2% strain researchgate.net. Higher levels of biaxial tensile strain (10-15%) can even lead to a semiconducting-to-metal transition researchgate.net.
In van der Waals heterostructures incorporating MoS₂, such as MoS₂/WS₂, strain plays a crucial role in modulating the interlayer coupling and influencing the behavior of interlayer excitons cam.ac.ukacs.orgacs.org. Uniaxial tensile strain applied to a MoS₂/WS₂ heterobilayer can dramatically decrease the energy of interlayer excitons. Research has shown a large modulation range of 144 meV for a relatively small applied strain of 1.2%, corresponding to a gauge factor of approximately 121.8 meV per 1% strain aip.org. Strain can also alter the relative photoluminescence intensity ratio between the layers in a heterostructure; for example, the WS₂ to MoS₂ PL intensity ratio can increase with tensile strain and decrease with compressive strain cam.ac.ukacs.org.
Furthermore, strain can impact the linewidth of excitonic resonances. Interestingly, the effect can vary between different TMDCs; MoS₂ shows a broadening of exciton linewidths under strain, whereas WSe₂ exhibits a narrowing materialsmodeling.org. These strain-induced modifications highlight the potential for strain engineering to precisely control the optical properties of MoS₂ and its heterostructures for various optoelectronic applications.
Heterostructures of Molybdenum Disulfide
Van der Waals Heterostructures (2D/2D)
Van der Waals (vdW) heterostructures are formed by stacking different 2D materials, relying on weak vdW forces to hold the layers together. This stacking approach allows for the combination of materials with disparate properties without the constraints of lattice matching typically required in traditional epitaxial growth.
Molybdenum Disulfide/Graphene Heterostructures
The combination of MoS₂ with graphene, a semimetallic 2D material with high carrier mobility, offers intriguing possibilities for electronic and optoelectronic applications. MoS₂/graphene heterostructures have been investigated for their electronic and optoelectronic properties. Research indicates that the electronic properties and the Schottky barrier at the interface can be tuned by factors such as interlayer distance and applied biaxial strain. rsc.orgrsc.org Increasing the interlayer distance weakens the interaction between graphene and MoS₂, leading to reduced charge transfer from graphene to MoS₂ and a shift in the Fermi level. rsc.org Applying biaxial strain can also significantly modulate the Schottky barrier height. For instance, tensile strain can lead to a significant reduction in the n-type Schottky barrier height, approaching ohmic contact under certain strain levels. rsc.orgrsc.org Studies using scanning probe methods and Raman spectroscopy have analyzed the electronic and structural properties of MoS₂ deposited on graphene-coated substrates, revealing the influence of the substrate on the MoS₂ band structure and band alignment. acs.org The interaction between graphene and monolayer MoS₂ is characterized by weak van der Waals interlayer coupling, with a stable layer spacing typically around 3.39 Å. rsc.org This weak coupling results in a slight splitting of the linear bands in the graphene Dirac cone and the opening of a small band gap in the graphene layer within the heterojunction due to broken sublattice symmetry, which can be modulated by strain. rsc.org The formation of n-type Schottky contacts is commonly observed at the graphene/MoS₂ interface. rsc.orgrsc.org Large-area MoS₂/graphene heterostructures have been synthesized using techniques like metal-organic vapor-phase epitaxy (MOVPE), demonstrating the potential for scalable fabrication. acs.org These heterostructures have shown promise in applications such as photodetectors. acs.orgresearchgate.net Interlayer electronic interactions in MoS₂/graphene heterostructures can lead to effects on excitons, such as redshift of neutral excitons and changes in the ratio of charged excitons to neutral excitons. researchgate.net Reduced work function in these heterostructures suggests electron transfer. researchgate.net
This compound/Tungsten Disulfide (WS₂) and this compound/Molybdenum Diselenide (MoSe₂) Heterostructures
Heterostructures formed by stacking different TMDCs like MoS₂, WS₂, and MoSe₂ are of significant interest due to their type-II band alignment, which promotes efficient interlayer charge transfer and the formation of interlayer excitons. osti.govrsc.org
MoS₂/WS₂ Heterostructures: The electronic and optical properties of MoS₂/WS₂ heterostructures, including nanotubes, have been investigated using first-principles calculations and spectroscopic techniques. chalcogen.rojmst.infonih.govmdpi.com The band gap of MoS₂/WS₂ heterostructure nanotubes can be modulated by varying the component ratio of WS₂ and applying uniaxial strain. chalcogen.ro The band gap generally increases with increasing WS₂ content when the ratio is more than half. chalcogen.ro Tensile strain can linearly decrease the band gap, while compressive strain shows a more complex effect. chalcogen.ro Spectroscopic ellipsometry has been used to characterize the dielectric function and critical point energies of MoS₂/WS₂ heterostructures, confirming the formation of high-quality structures and providing insights into their optical properties. jmst.infomdpi.com Raman spectroscopy is a common method to confirm the presence of both MoS₂ and WS₂ layers in the heterostructure, with the observed peaks corresponding to the characteristic vibration modes of each material. nih.govmdpi.comoptica.org Photoluminescence (PL) spectroscopy can identify the band gaps of the constituent layers and reveal the presence of interlayer excitons. nih.govmdpi.com The PL peak positions of MoS₂ and WS₂ in a heterojunction are typically observed at wavelengths corresponding to their direct exciton (B1674681) transition energies. nih.gov MoS₂/WS₂ heterostructures have also demonstrated saturable absorption properties, making them suitable for applications in fiber lasers. optica.org
MoS₂/MoSe₂ Heterostructures: MoS₂/MoSe₂ heterostructures exhibit strong interlayer charge transfer due to their type-II band alignment. osti.govoptica.orgacs.orgnih.gov Studies using femtosecond transient absorption measurements have revealed a strong dependence of charge transfer time on the thickness of the MoS₂ layer. osti.govacs.orgnih.gov Charge transfer from MoSe₂ monolayers to MoS₂ flakes can be significantly slower when the MoS₂ thickness increases from one or two layers to three layers. osti.govacs.orgnih.gov The recombination lifetime of interlayer excitons is also found to be longer in heterostructures with thicker MoS₂ layers. osti.govacs.orgnih.gov These findings highlight layer thickness as an important parameter for controlling charge transfer in vdW heterostructures. osti.govacs.orgnih.gov Optical characterization of MoS₂/MoSe₂ heterostructures formed by methods like dry transfer has shown significant quenching of photoluminescence in MoS₂ and a redshift in MoSe₂ PL, indicative of interlayer charge transfer. optica.org
This compound with Other Two-Dimensional Materials (e.g., Hexagonal Boron Nitride, MXenes)
MoS₂ can also be combined with other 2D materials beyond graphene and other TMDCs to create heterostructures with unique properties.
MoS₂/Hexagonal Boron Nitride (h-BN) Heterostructures: Hexagonal boron nitride (h-BN) is an insulating 2D material with a structure analogous to graphene, often referred to as "white graphene". atamanchemicals.comamericanelements.com Stacking h-BN with MoS₂ can lead to enhanced out-of-plane electromechanical coupling effects. sciopen.com This enhancement is attributed to the breaking of out-of-plane structural symmetry in the MoS₂/BN heterostructure. sciopen.com Kelvin probe force microscopy (KPFM) studies have shown an increased effective work function of MoS₂/BN, indicating the formation of a polar structure at the interface, which contributes to the enhanced piezoresponse. sciopen.com The out-of-plane electromechanical response of MoS₂/BN can be comparable to that of bulk piezoelectric materials like AlN and GaN. sciopen.com
MoS₂/MXenes Heterostructures: MXenes are a class of 2D transition metal carbides, nitrides, or carbonitrides. Combining MoS₂ with transition metal phosphides (a type of related material often discussed alongside MXenes in energy storage contexts) to form heterostructures has shown promise for advanced electrochemical energy storage applications. rsc.orgrsc.org These heterostructures can combine the conductivity and electrochemical performance of transition metal phosphides with the structural robustness and catalytic activity of MoS₂. rsc.orgrsc.org This synergy can lead to enhanced charge transfer, electrochemical stability, and catalytic activity, making them promising for applications in batteries and supercapacitors, as well as electrocatalysis like hydrogen and oxygen evolution reactions (HER and OER). rsc.orgrsc.org
Two-Dimensional/Three-Dimensional (2D/3D) Heterojunctions
Integrating 2D MoS₂ with 3D bulk semiconductors allows for the creation of 2D/3D heterojunctions, combining the unique properties of MoS₂ with the well-established technologies of 3D materials.
This compound/Silicon Carbide (SiC) Junctions
MoS₂/Silicon Carbide (SiC) heterojunctions have attracted interest for applications in high-power and high-frequency electronics. graphene-flagship.euaip.orgresearchgate.netmdpi.comunipa.it SiC is a wide-bandgap semiconductor known for its excellent physical properties, including high critical electric field and thermal conductivity, making it suitable for power devices. researchgate.net The hexagonal polytypes of SiC, such as 4H-SiC, are suitable substrates for the epitaxial growth of 2D materials like MoS₂ due to their hexagonal lattice structure. researchgate.netmdpi.com Direct growth of MoS₂ films on SiC has been demonstrated using techniques like chemical vapor deposition (CVD) and pulsed laser deposition (PLD). aip.orgmdpi.comunipa.it These heterojunctions have shown diode-like behavior with rectification properties. graphene-flagship.euaip.orgunipa.it The current transport mechanisms in MoS₂/SiC diodes have been investigated, with thermionic emission being identified as a dominant mechanism in certain doping regimes. unipa.it Research has also reported the observation of negative differential resistance, characteristic of Esaki diodes, in MoS₂/SiC heterostructures, suggesting potential for ultrafast and low-power electronics. researchgate.net This behavior is attributed to band-to-band tunneling between degenerately doped regions. researchgate.net The interface properties play a crucial role, and the presence of an ultrathin tunneling barrier, such as SiO₂, formed during the fabrication process can influence the electrical characteristics. researchgate.net The ability to tune current injection by tailoring the doping of MoS₂ or SiC surfaces is a key aspect of developing these devices. graphene-flagship.eu
This compound/Gallium Nitride (GaN) Junctions
MoS₂/Gallium Nitride (GaN) heterojunctions are another important class of 2D/3D structures with potential in electronic and optoelectronic devices, including photodetectors and diodes. graphene-flagship.eunih.govresearchgate.netcnr.itacs.orgnih.govaip.org GaN is a wide-bandgap semiconductor widely used in optoelectronics and high-frequency electronics. graphene-flagship.eunih.gov The combination of MoS₂ and GaN leverages the unique properties of both materials. nih.govcnr.it MoS₂ can be grown on GaN substrates using methods like CVD. nih.govcnr.itacs.org Studies have investigated the structural, chemical, vibrational, and light emission properties of MoS₂/GaN heterostructures. nih.govcnr.it The interface properties are critical for device performance, and research has confirmed the formation of a van der Waals bond between MoS₂ and GaN, often with a gap at the interface. nih.govcnr.it Density functional theory (DFT) calculations have been used to model the interface and predict properties like band alignment and doping. nih.govcnr.it MoS₂/GaN heterojunctions exhibit diode-like behavior with current rectification. researchgate.netaip.org The type-II band alignment of this heterojunction is advantageous for charge separation and transfer, which is beneficial for photodetection applications. researchgate.netacs.org MoS₂/GaN heterojunctions have demonstrated high sensitivity to specific wavelengths of light and exhibit photovoltaic behavior. researchgate.netaip.org Epitaxial growth of MoS₂ directly on GaN has been achieved, resulting in high-quality, unstrained MoS₂ layers with strict registry to the GaN lattice, which is promising for high-performance vertical devices. nih.gov Electrical conduction in the out-of-plane direction has been demonstrated in MoS₂/GaN structures. nih.gov
Hybrid Nanostructures with this compound
Hybrid nanostructures incorporating MoS2 involve combining MoS2 with various materials, such as carbon nanomaterials, metal oxides, and metals, to leverage the complementary properties of each component. This approach aims to overcome the limitations of pristine MoS2, such as relatively low conductivity or aggregation, and to create materials with improved performance in diverse applications like energy storage and catalysis.
This compound/Carbon Nanomaterial Composites (e.g., Reduced Graphene Oxide, Carbon Nanotubes)
Composites of MoS2 with carbon nanomaterials like reduced graphene oxide (rGO) and carbon nanotubes (CNTs) have been extensively studied for their enhanced electrochemical properties, particularly in energy storage applications. The incorporation of carbon materials addresses the issue of poor electrical conductivity and aggregation often observed in pristine MoS2.
This compound/Reduced Graphene Oxide (MoS2/rGO) Composites: MoS2/rGO composites demonstrate improved lithium storage performance compared to pure MoS2 electrodes. These composites exhibit higher initial discharge capacity, first coulombic efficiency, and lithium ionization diffusion coefficient, along with lower internal resistance. bohrium.com The presence of rGO provides good conductivity for MoS2, even if the conjugated network of graphene is not fully restored after the reduction of graphene oxide. bohrium.com The hierarchical MoS2/rGO nanohybrids synthesized via wet chemical approaches have shown significantly higher capacitance for supercapacitor applications compared to their individual counterparts. frontiersin.org
| Material | Initial Discharge Capacity (mAh g⁻¹) | First Coulombic Efficiency (%) | Capacity Retention after 100 cycles at 500 mA g⁻¹ (%) |
| Pure MoS2 | - | - | 35.91 mdpi.com |
| MoS2-GO | 81.91 mdpi.com | - | 36 mdpi.com |
| MoS2/rGO-II | 821.8 (at 0.1 C) bohrium.com | 92.09 (at 0.1 C) bohrium.com | - |
| MoS2/rGO | 272.49 (at 500 mA g⁻¹) mdpi.com | - | 99 mdpi.com |
For supercapacitor applications, MoS2/rGO electrodes have shown impressive specific capacitance and cyclic stability. One study reported a maximum capacitance of 850 F/g at 1 A/g with a retention of 95.3% after 10,000 cycles at 2 A/g. frontiersin.org Another study on few-layer MoS2@rGO composites reported a specific capacitance of 346.1 F g⁻¹ at 1 A g⁻¹ and a capacitance retention of 99.1% after 10,000 cycles. bohrium.com The enhanced performance is attributed to the synergistic effects, increased interlayer spacing, and improved conductivity provided by rGO. frontiersin.orgbohrium.com
This compound/Carbon Nanotube (MoS2/CNT) Composites: MoS2/CNT composites are also promising for energy storage and hydrogen generation. acs.org The coupling effects of well-dispersed few-layer MoS2 nanosheets and conductive CNTs lead to improved ion diffusion, accelerated electron transport, reduced charge-transfer resistance, and abundant active sites. acs.orgacs.org Free-standing few-layer MoS2/CNT films used as Li-ion battery anodes demonstrated a low capacity decay rate (0.01%) over 8000 cycles. acs.org In supercapacitors, MoS2/CNT nanocomposites synthesized by hydrothermal methods have shown high specific capacitance and outstanding cycling stability. rsc.orgnih.gov
| Composite | Specific Capacitance (F g⁻¹) at 1 A g⁻¹ | Cycling Stability (Retention after cycles at current density) |
| MoS2/CNT | 402 rsc.orgnih.gov | 81.9% after 10,000 cycles at 1 A g⁻¹ rsc.orgnih.gov |
| MoS2/rGO | 850 frontiersin.org | 95.3% after 10,000 cycles at 2 A/g frontiersin.org |
| FL-MoS2@rGO-2 | 346.1 bohrium.com | 99.1% after 10,000 cycles bohrium.com |
This compound/Metal Oxide Composites
Combining MoS2 with metal oxides leverages the distinct properties of both materials for applications such as photocatalysis and gas sensing. Metal oxides like TiO2 and ZnO have been explored in composites with MoS2.
This compound/Titanium Dioxide (MoS2/TiO2) Composites: MoS2/TiO2 composites have shown enhanced photocatalytic activity for the degradation of organic dyes and hydrogen production. scispace.comscientific.netnih.govrsc.orgchalmers.se The formation of a heterojunction between TiO2 and MoS2 facilitates efficient charge carrier separation and migration, increasing reactive active sites and broadening light absorption. nih.gov Studies have shown that MoS2/TiO2 composites can efficiently degrade methylene (B1212753) blue under visible light irradiation. scispace.comscientific.net The photocatalytic activity is influenced by factors such as the synthesis method, the ratio of MoS2 to TiO2, and the exposed crystal facets. nih.govchalmers.se
| Composite (TiO2/MoS2) | Photocatalytic Degradation of Methylene Blue (Percentage) | Irradiation Time | Rate Constant (min⁻¹) |
| pH3.5-TiO2/MoS2 | 99.70% nih.gov | - | - |
| pH7.5-TiO2/MoS2 | 96.46% nih.gov | - | - |
| pH5.5-TiO2/MoS2 | 91.86% nih.gov | - | - |
| pH9.5-TiO2/MoS2 | 90.68% nih.gov | - | - |
| pH11.5-TiO2/MoS2 | 87.67% nih.gov | - | - |
| pH1.5-TiO2/MoS2 | 82.33% nih.gov | - | - |
| MoS2-V2O5 | 97.35% rsc.org | 17 min | 0.2137 rsc.org |
| Pristine MoS2 | 89.06% rsc.org | - | 0.07904 rsc.org |
| Pristine V2O5 | 85.32% rsc.org | - | 0.06397 rsc.org |
This compound/Zinc Oxide (MoS2/ZnO) Composites: MoS2/ZnO composites have demonstrated improved gas-sensing properties, particularly for detecting gases like NO2 and acetylene. mdpi.comnih.govbohrium.commdpi.comrsc.org The formation of p-n heterojunctions at the MoS2-ZnO interface plays a crucial role in enhancing sensitivity and enabling room-temperature operation under UV illumination. mdpi.comrsc.org The flower-like morphology of MoS2 in the composite can provide a high surface area for gas adsorption, while ZnO nanorods offer electron transport pathways. mdpi.commdpi.com
| Composite | Target Gas | Working Temperature (°C) | Sensitivity/Response | Notes |
| ZnO/MoS2 | NO2 | 260 mdpi.combohrium.com | ~3.5 mdpi.combohrium.com | Improved compared to pure ZnO. mdpi.combohrium.com |
| ZnO-MoS2 | Acetylene | 70 nih.gov | High nih.gov | Improved compared to pure MoS2. nih.gov |
| MoS2/ZnO | NO2 | Room Temperature (UV) rsc.org | 8.4 (50 ppb), 188 (200 ppb) rsc.org | Ultrasensitive, full recovery. rsc.org |
| MoS2/ZnO | NO2 | Room Temperature mdpi.com | 20.9% (25-min sputtered MoS2 film) mdpi.com | Time-dependent growth studied. mdpi.com |
Metal-Molybdenum Disulfide Heterostructures (e.g., Gold@MoS2, Transition Metal Phosphide (B1233454)@MoS2, High Entropy Alloys)
Integrating metals or metal compounds with MoS2 can create heterostructures with tailored electronic properties and enhanced catalytic activity.
Transition Metal Phosphide@this compound (TMP@MoS2) Heterostructures: TMP@MoS2 heterostructures, consisting of a transition metal phosphide core and a MoS2 shell, are being explored for electrochemical energy storage and catalysis, such as the hydrogen evolution reaction (HER). rsc.orgrsc.orgresearchgate.net These heterostructures combine the conductivity and electrochemical performance of TMPs with the structural robustness and catalytic activity of MoS2, offering potential solutions for renewable energy applications. rsc.orgrsc.orgresearchgate.net Phosphorization within TMP@MoS2 heterostructures can enhance electrochemical performance by improving conductivity and charge transfer kinetics. rsc.org
Gold@MoS2 and High Entropy Alloys: While the provided search results mention Metal-Molybdenum Disulfide Heterostructures including Gold@MoS2 and High Entropy Alloys in the search queries, specific research findings or detailed information on these particular combinations were not prominently featured in the top results. Research in this area would likely focus on the interfacial interactions between the metal and MoS2, and how these interactions influence electronic properties and catalytic activity.
Interlayer Interactions and Charge Transfer Mechanisms in Heterostructures
Interlayer interactions and charge transfer mechanisms are fundamental to the performance of MoS2-based heterostructures. The stacking of different 2D materials or the interface between MoS2 and other materials creates unique electronic landscapes that govern the movement of charge carriers.
In van der Waals heterostructures, charge transfer processes are crucial for determining optoelectronic properties. rsc.org In MoS2/graphene heterostructures, charge transfer from the conduction band of MoS2 to graphene can significantly quench the photoluminescence intensity of MoS2 excitons. acs.org The electrical nature of the substrate and its electronic coupling with the MoS2 monolayer critically influence the charge transfer mechanism between MoS2 and molecular dopants. kaust.edu.sa Different charge transfer pathways can exist, including direct transfer between components and indirect transfer involving the substrate. kaust.edu.sa
In hybrid heterostructures, the formation of heterojunctions, such as p-n junctions in MoS2/ZnO composites, facilitates charge separation and transport, which is vital for applications like gas sensing. mdpi.comrsc.org In photocatalytic MoS2/TiO2 heterojunctions, photogenerated electrons can transfer from the conduction band of MoS2 to that of TiO2, reducing charge recombination and enhancing efficiency. nih.gov
The dynamics of charge transfer can occur on different timescales, from picoseconds for hot carrier transfer to longer timescales for Auger-assisted transfer, depending on the materials involved and the type of heterojunction. rsc.org Understanding these mechanisms is key to designing heterostructures with optimized performance for specific applications.
Synergistic Effects in Heterostructures for Enhanced Functionality (e.g., Catalysis, Energy Storage)
The enhanced functionalities observed in MoS2-based heterostructures often arise from synergistic effects between the constituent materials. These synergistic interactions lead to improved performance in various applications, including catalysis and energy storage.
In catalysis, the synergistic effect in MoS2 heterostructures can lead to significantly enhanced activity and stability. For instance, in MoS2@dWO3 heterostructures for the hydrogen evolution reaction (HER), the synergy between MoS2 and defective WO3 improves catalytic activity and stability by increasing active edges, promoting electron transport, and enhancing intrinsic conductivity. mdpi.com MoS2–V2O5 heterostructures show a synergistic effect that enhances the transfer of excited charge carriers and reduces recombination, leading to improved photocatalytic degradation of dyes. rsc.org Catalysts based on MOF/MoS2 heterostructures also demonstrate significant performance improvements compared to individual components due to synergistic effects and the benefits of both materials. oaepublish.com
For energy storage, synergistic effects in MoS2 composites contribute to improved capacity, rate performance, and cycling stability. In MoS2/carbon nanomaterial composites, the synergy between MoS2 and materials like rGO or CNTs enhances capacitive behavior, reduces charge transfer resistance, and improves cycling stability. frontiersin.orgbohrium.commdpi.comrsc.orgresearchgate.netrsc.orgmdpi.com For example, the combination of the pseudocapacitance of MoS2 and the electric double-layer capacitance (EDLC) of biocarbon in Bio-C/MoS2 composites results in improved electrochemical performance for supercapacitors. acs.org In Li-ion batteries, the interface synergistic effect in MoS2/SnS2-rGO nanocomposites, attributed to weak van der Waals interactions, leads to enhanced energy storage performance. acs.org Synergistic effects originating from the catalytic properties of MoS2 and the conductivity of hollow carbon spheres improve the cycling performance of Lithium-oxygen batteries. acs.org
The synergistic effects in these heterostructures can be attributed to several factors, including:
Enhanced charge separation and transfer at the interface. rsc.orgmdpi.comrsc.org
Increased number of active sites. frontiersin.orgmdpi.com
Improved electrical conductivity and ion diffusion pathways. frontiersin.orgmdpi.comacs.orgacs.orgrsc.orgrsc.orgrsc.orgaip.org
Structural stability provided by the second component, preventing aggregation or volume expansion of MoS2. mdpi.combohrium.comrsc.org
Complementary properties of the constituent materials. rsc.org
These synergistic interactions highlight the potential of MoS2-based heterostructures and hybrid nanostructures for developing high-performance materials for a wide range of applications.
| Heterostructure/Composite | Application | Synergistic Effect Contribution |
| MoS2@dWO3 | HER Catalysis | Increased active edges, promoted electron transport, enhanced conductivity, improved activity and stability. mdpi.com |
| MoS2–V2O5 | Photocatalysis | Enhanced charge carrier transfer, reduced recombination. rsc.org |
| MoS2/rGO | Energy Storage (Supercapacitors, LIBs) | Enhanced capacitance, reduced charge transfer resistance, improved cycling stability, increased active sites, structural stability. bohrium.comfrontiersin.orgbohrium.commdpi.comrsc.orgresearchgate.netrsc.orgmdpi.com |
| MoS2/CNT | Energy Storage (Supercapacitors, LIBs), HER Catalysis | Improved ion diffusion, accelerated electron transport, reduced charge transfer resistance, abundant active sites, structural buffering. acs.orgacs.orgrsc.orgnih.govaip.org |
| MoS2/TiO2 | Photocatalysis | Efficient charge carrier separation, increased active sites, broader light absorption. nih.govrsc.org |
| MoS2/ZnO | Gas Sensing | Enhanced sensitivity, improved charge separation and transport, extended depletion region. mdpi.comrsc.org |
| TMP@MoS2 | Energy Storage, Catalysis | Combined conductivity and electrochemical performance of TMP with robustness and catalytic activity of MoS2. rsc.orgrsc.orgresearchgate.net |
| Bio-C/MoS2 | Energy Storage (Supercapacitors) | Combination of pseudocapacitance and EDLC, increased surface area and porosity. acs.org |
| MoS2/SnS2-rGO | Energy Storage (LIBs) | Enhanced energy storage performance through interface interaction and increased layer space for ions. acs.org |
| MoS2/HCS | Energy Storage (Li-O2 Batteries) | Superior catalytic property of MoS2 and conductivity of carbon spheres. acs.org |
| MOF/MoS2 | Catalysis | High surface area and porosity of MOF, dispersion of MoS2, combined intrinsic activity. oaepublish.com |
Advanced Applications of Molybdenum Disulfide in Energy and Catalysis
Electrocatalysis for Hydrogen Evolution Reaction (HER)
The hydrogen evolution reaction (HER) is a crucial process for producing hydrogen, a promising clean energy carrier. bohrium.comsigmaaldrich.com MoS2 has emerged as a compelling, non-precious alternative to expensive platinum-based catalysts for HER due to its low cost, earth abundance, and favorable hydrogen adsorption free energy. bohrium.comsigmaaldrich.commagtech.com.cn However, the performance of MoS2-based electrocatalysts is still an active area of research aimed at matching or exceeding the efficiency of noble metals. sigmaaldrich.comcnr.it
Identification of Active Sites and Edge States in MoS2 Catalysis
A key aspect of understanding MoS2's catalytic activity lies in identifying its active sites. While the basal planes of 2H-MoS2 are generally considered inert, the edges of MoS2 nanostructures are known to be significantly more catalytically active. magtech.com.cnacs.orgsci-hub.seosti.gov Density functional theory (DFT) calculations suggest that the Mo-edges are particularly active for hydrogen evolution. sci-hub.se Studies involving scanning tunneling microscopy (STM) and electrocatalytic activity measurements on MoS2 nanoparticles of varying sizes have shown a linear correlation between catalytic activity and the number of edge sites, confirming their role as active centers. sci-hub.se
Beyond the traditional edge sites, recent research indicates that sulfur vacancies also serve as major active sites for HER, although their activity can depend on vacancy density and local crystalline structure. osti.govnih.gov Grain boundaries, while present, exhibit much weaker catalytic activity compared to edges and sulfur vacancies. nih.gov The intrinsic turnover frequencies (TOFs) for these sites have been estimated, with edge sites showing higher values than sulfur vacancies and grain boundaries. nih.gov
The electronic structure of the edges also plays a crucial role. Low-energy hybrid states at the edge of the conduction band have been correlated with enhanced electrocatalytic activity, suggesting that manipulating the edge electronic structure can be a strategy to improve performance. acs.org
Here is a table summarizing the estimated intrinsic turnover frequencies and Tafel slopes for different active sites in MoS2:
| Active Site | Intrinsic Turnover Frequency (s⁻¹) | Tafel Slope (mV/dec) |
| Edge Sites | 7.5 | 65-75 |
| Sulfur Vacancies | 3.2 | 65-85 |
| Grain Boundaries | 0.1 | 120-160 |
Note: Data compiled from research findings. nih.gov
Enhanced Activity via Phase Engineering (1T MoS2)
Molybdenum disulfide exists in different crystallographic phases, with the most common being the semiconducting 2H phase and the metastable metallic 1T phase. mdpi.comfrontiersin.org The 1T phase of MoS2 has shown significantly enhanced HER activity compared to the 2H phase. scielo.org.mxrsc.orgnih.gov This enhanced activity is attributed to the metallic nature of the 1T phase, which provides better electrical conductivity, and the presence of more active sites, including reactive basal planes. mdpi.commdpi.comrsc.org
Phase engineering, often achieved through methods like lithium intercalation or other chemical treatments, can induce the transformation from the 2H to the 1T phase. mdpi.comscielo.org.mxnih.gov Studies have shown that 1T-MoS2 nanosheets prepared by chemical lithium intercalation exhibit significantly improved HER activities, with lower overpotentials and smaller Tafel slopes compared to their 2H counterparts. nih.gov The stability of the metastable 1T phase can be improved through integration with the 2H phase or covalent functionalization. rsc.orgresearchgate.net
Role of Doping and Defects in HER Activity
Doping and the introduction of defects are effective strategies to further enhance the HER activity of MoS2. nih.govfrontiersin.orgnih.govrsc.org Introducing defects, such as sulfur vacancies, can create new active sites on the basal plane, which is otherwise largely inert in the 2H phase. osti.govnih.govrsc.org These vacancies can introduce gap states near the Fermi level, facilitating hydrogen binding to exposed Mo atoms. osti.gov
Doping MoS2 with heteroatoms or transition metals can modulate its electronic structure, optimize the hydrogen adsorption free energy, and improve conductivity. nih.govnih.govcmu.ac.thresearchgate.net For instance, doping with transition metals like V, Nb, Ta, Cr, W, Mn, and Re can promote the generation of sulfur vacancies and form defect complexes that exhibit excellent HER activity, particularly in specific charge states. researchgate.net Phosphorus doping has also been shown to enhance hydrogen adsorption and water dissociation by providing empty orbitals that interact with hydrogen. nih.gov
Strain engineering, often introduced through structural defects or atomic doping, can also tune the catalytic activity by altering metal-ligand bond lengths and shifting the d-band center closer to the Fermi level, optimizing hydrogen adsorption energy. osti.govrsc.org
This compound-Based Hybrid Materials for Improved HER Performance
To overcome the limitations of pristine MoS2, such as limited active sites and low electrical conductivity in the 2H phase, the development of MoS2-based hybrid materials has been extensively explored. bohrium.comcnr.itmdpi.comrsc.org Combining MoS2 with conductive supports like carbon nanotubes (CNTs) or reduced graphene oxide (RGO) can improve electrical conductivity and provide more pathways for electron transfer, thereby enhancing catalytic activity. nih.govmdpi.comscielo.org.mxcmu.ac.thrsc.orgacs.org
Hybrid structures can offer synergistic effects, where the components work together to improve performance. For example, MoS2/RGO hybrid structures have shown enhanced HER activity compared to pure MoS2 nanoparticles, attributed to excellent electrical coupling and abundant active edge sites. mdpi.com Similarly, MoS2/CNT nanocomposite networks have demonstrated improved performance. mdpi.com
Other hybrid material designs include core-shell structures, such as MoO3/MoS2 nanowires, and composites with other transition metal dichalcogenides or oxides. mdpi.comacs.orgrsc.org These hybrid materials can offer advantages in terms of increased active sites, improved charge transfer, and enhanced stability. Transition metal phosphide (B1233454)@this compound heterostructures, for instance, combine the conductivity of phosphides with the catalytic activity of MoS2 for improved energy storage and catalytic functions. rsc.org
Photocatalysis and Photoelectrocatalysis
This compound also exhibits potential in photocatalysis and photoelectrocatalysis, particularly for applications like hydrogen production through solar water splitting. mdpi.combohrium.comnih.govresearchgate.netrsc.org MoS2 can absorb visible light, making it a suitable material for harnessing solar energy. nih.govresearchgate.netrsc.org However, its photocatalytic performance can be limited by factors such as the recombination of photogenerated electron-hole pairs and a relatively narrow light absorption range. nih.govresearchgate.net
Hydrogen Production via Solar Water Splitting
Solar water splitting is a promising approach for producing clean hydrogen using sunlight as the energy source. acs.orgnih.govacs.org MoS2 can function as a catalyst or co-catalyst in both photocatalytic and photoelectrocatalytic water splitting systems. mdpi.combohrium.com In photoelectrocatalysis, MoS2 can be used as a protection layer and catalyst on semiconductor photocathodes, such as Gallium indium phosphide (GaInP2), to improve activity and stability for solar hydrogen production. nih.govstanford.edu MoS2 nanomaterials are resistant to corrosion and possess high activity for the HER, making them suitable for this purpose. nih.govstanford.edu
Strategies to enhance the photoelectrocatalytic hydrogen production efficiency of MoS2 include improving charge transport, enhancing electron-hole separation, and reducing the recombination rate of photogenerated charge carriers. acs.org Forming heterostructures with other materials, such as borophene or metal oxides like α-Fe2O3, can improve charge separation and enhance photocatalytic activity. acs.orgmdpi.com For example, MoS2/α-Fe2O3 nanocomposites have shown improved removal efficiencies for pollutants, indicating enhanced charge carrier separation. mdpi.com The phase transition from 2H to 1T MoS2 has also been observed during photoelectrocatalytic hydrogen evolution, contributing to enhanced activity. acs.org
| Material System | Application | Key Finding |
| MoS2/GaInP2 Photocathodes | Solar Water Splitting (Hydrogen Production) | Enhanced activity and stability (500-fold increase in stability vs. bare GaInP2). nih.govstanford.edu |
| MoS2/α-Fe2O3 Nanocomposites | Photocatalytic Oxidation and Reduction | Improved charge carriers' separation and enhanced photoactivity. mdpi.com |
| Borophene/MoS2 (B/MoS2) Heterostructure | Photo-, Electro-, and Photoelectrocatalysis | Improved hydrogen evolution rate, phase transition to 1T observed. acs.org |
Note: Data compiled from research findings.
Carbon Dioxide Reduction Reaction (CO₂RR)
The electrochemical reduction of carbon dioxide (CO₂) into valuable chemicals and fuels is a critical process for addressing climate change and enabling a circular carbon economy. MoS₂ has been identified as an effective, earth-abundant electrocatalyst for CO₂RR. chemrxiv.orgbohrium.com It demonstrates high selectivity towards the production of carbon monoxide (CO), particularly at low overpotentials, with the assistance of co-catalysts like ionic liquids in aqueous electrolytes. chemrxiv.org
Detailed research, employing techniques such as operando X-ray absorption spectroscopy and density functional theory (DFT) calculations, has provided insights into the mechanism of CO₂RR on MoS₂. These studies indicate that the active state involves the binding of CO₂ molecules to molybdenum atoms at sulfur vacancy sites within the MoS₂ structure. chemrxiv.orgbohrium.com This interaction leads to a perturbation of the hybridized Mo 4d-S 3p states and involves the electrochemical reduction of molybdenum, which is crucial for mediating charge transfer to the adsorbed CO₂. chemrxiv.orgbohrium.com The reaction pathway on MoS₂ edges involves the adsorption of CO₂ and its subsequent reduction to CO. researchgate.net The initial proton/electron transfer step on MoS₂ edges follows a distinct mechanism compared to traditional transition metal catalysts, contributing to the observed selectivity for CO production. researchgate.net The desorption of the generated CO from the MoS₂ edges occurs via a unique diffusion process of the adsorbed CO atoms. researchgate.net
This compound-Based Catalysts in Organic Synthesis
In the realm of heterogeneous organic catalysis, MoS₂ is attracting increasing interest as a catalytically active material. researchgate.netresearchgate.net Its catalytic performance in organic synthesis can be significantly enhanced through various strategies aimed at optimizing its structural and electronic properties. These approaches include increasing the specific surface area of the material, inducing the formation of the metallic 1T phase (which is more catalytically active than the semiconducting 2H phase), introducing sulfur or molybdenum vacancies, preparing nanostructured hybrids and composites with other materials, doping with transition metal ions, and controlled partial oxidation of the MoS₂ structure. researchgate.netresearchgate.net
MoS₂-based materials have shown efficacy in several organic transformations. For instance, MoS₂-based quantum dots have been explored as heterogeneous photoredox catalysts for reactions such as cross-dehydrogenative coupling and the synthesis of alpha-amino phosphonate (B1237965) derivatives. researchgate.net Composites incorporating MoS₂ have been utilized in photocatalytic aerobic thiocyanation of indoles and Ullman type coupling reactions involving phenols and iodobenzene. researchgate.net Furthermore, MoS₂-based nanocomposites have found application in the catalytic alkylation of indoles with aldehydes and ketones. researchgate.net These examples highlight the growing utility of MoS₂-based catalysts in facilitating diverse organic synthesis reactions.
Energy Storage Systems
This compound is recognized as a promising material for advanced energy storage technologies, including supercapacitors and rechargeable ion batteries beyond the widely used lithium-ion systems. escholarship.orgosti.govresearchgate.net Its layered structure and the ability to intercalate various ions make it suitable for these applications.
Supercapacitors and Pseudocapacitive Devices
Supercapacitors, also known as electrochemical capacitors, are energy storage devices that bridge the gap between conventional capacitors and batteries, offering high power density and long cycle life. MoS₂ is an attractive electrode material for supercapacitors and pseudocapacitive devices. researchgate.net Its layered structure provides interlayer spacing that facilitates the intercalation and diffusion of electrolyte ions, while the variable oxidation states of molybdenum allow for faradaic (pseudocapacitive) redox reactions, contributing to charge storage. researchgate.net Charge storage in MoS₂ occurs through a combination of electric double-layer capacitance and pseudocapacitive mechanisms. researchgate.net
The theoretical specific capacitance of MoS₂ is notably high, estimated at 1403 F g⁻¹. acs.org However, achieving this theoretical capacity experimentally can be challenging due to factors such as the intrinsic crystallinity and limited electronic conductivity of pristine MoS₂. acs.org To overcome these limitations and enhance performance, researchers have developed composites of MoS₂ with conductive carbon materials like graphene and reduced graphene oxide (rGO). researchgate.netfrontiersin.orgresearchgate.net These composites benefit from improved electronic conductivity, enhanced structural integrity, and an increased number of active sites, leading to better electrochemical performance. researchgate.netfrontiersin.orgresearchgate.net For example, flowerlike Ni-doped MoS₂ microspheres have demonstrated a specific capacitance of approximately 425 F/g at a scan rate of 5 mV/s and exhibited good cycling stability. researchgate.net Hierarchical MoS₂/rGO hybrid electrodes have also shown high specific capacitance values, such as 850 F/g, along with excellent capacitance retention of 95.3% after 10,000 cycles. frontiersin.org These findings underscore the potential of MoS₂-based materials, particularly in composite forms, for high-performance supercapacitor applications, where pseudocapacitance plays a significant role in charge storage. researchgate.netfrontiersin.org
Rechargeable Ion Batteries (beyond Lithium-ion)
The increasing demand for energy storage, coupled with concerns about the cost, safety, and long-term availability of lithium resources, has driven the exploration of rechargeable ion batteries utilizing charge carriers other than lithium ions. escholarship.orgosti.govresearchgate.netaip.orgmdpi.com MoS₂, with its layered structure conducive to ion intercalation, is being actively investigated as an electrode material for these next-generation battery systems. aip.orgacs.orgmdpi.com
Sodium-ion batteries (SIBs) are considered a promising and cost-effective alternative to lithium-ion batteries due to the high abundance of sodium. researchgate.networldscientific.com Layer-structured MoS₂ is regarded as an attractive anode material for SIBs, offering potentially high storage capacity, natural abundance, and cost-effectiveness. researchgate.networldscientific.com However, challenges associated with the use of pristine MoS₂ in SIBs include its relatively low electronic conductivity, inferior cycling stability, and poor rate capability. researchgate.net
To address these issues, strategies such as nanostructure engineering and hybridization with carbon materials like graphene and rGO have been employed. escholarship.orgosti.govresearchgate.netaip.org The charge-discharge mechanism in Na/MoS₂ batteries is often described as a two-step process involving initial intercalation of sodium ions into the MoS₂ layers (forming NaxMoS₂, where x ≤ 0.5) followed by a conversion reaction. aip.org While MoS₂ electrodes can exhibit high initial specific charge capacities (e.g., 1056 mAh g⁻¹ in the first cycle), maintaining this capacity over extended cycling remains a focus of research. acs.org Composites, such as MoS₂/graphene heterostructures, have demonstrated improved rate capability and cycling stability compared to pristine MoS₂. researchgate.net Theoretical studies on novel MoS₂ structures, like the A'-MoS₂ monolayer, predict high theoretical capacities (around 391 mAh g⁻¹) and low diffusion barriers for sodium ions, suggesting their potential as anode materials for SIBs. mdpi.com
Rechargeable magnesium batteries (RMBs) are gaining significant attention as a promising alternative to lithium-ion batteries. researchgate.netresearchgate.net Magnesium offers advantages such as abundant natural sources, a large theoretical volumetric capacity, and the absence of dendrite formation, which is a safety concern in lithium metal batteries. researchgate.netresearchgate.net MoS₂ is being explored as a prospective cathode material for the intercalation of divalent magnesium ions (Mg²⁺). researchgate.net However, the strong Coulombic interaction between the divalent Mg²⁺ ions and the host material can lead to sluggish diffusion kinetics, posing a challenge for RMBs with intercalation-type cathodes. researchgate.net
Calcium-ion Batteries
MoS₂ is being explored as a potential electrode material for calcium-ion batteries (CIBs), which are considered promising candidates for post-lithium-ion battery technologies due to the abundance and low cost of calcium. While research on MoS₂ specifically in calcium-ion batteries is less extensive compared to other multivalent ion batteries, MoS₂'s layered structure is generally considered favorable for the intercalation and deintercalation of various ions, including multivalent ones like Ca²⁺. aip.orgresearchgate.netescholarship.orgosti.gov The larger interlayer spacing in MoS₂ (~0.62 nm) compared to graphite (B72142) (0.34 nm) is thought to facilitate the diffusion of larger ions. aip.org Studies on related molybdenum compounds, such as molybdenum vanadium oxides, have demonstrated reversible and rapid calcium intercalation, suggesting the potential for molybdenum-based materials in CIBs. pnas.org
Aluminum-ion Batteries
Aluminum-ion batteries (AIBs) are another area where MoS₂ shows promise, offering advantages such as high energy density, safety, environmental friendliness, and low cost due to the abundance of aluminum. mdpi.com MoS₂, with its sandwich-like layered structure, is being investigated as a cathode material for AIBs. mdpi.com Research indicates that Al³⁺ can intercalate into the MoS₂ structure during the electrochemical reaction. researchgate.netacs.org However, the high charge density of trivalent Al³⁺ ions and strong polarization effects can pose challenges to the cycling performance of MoS₂. acs.org
To address these limitations, composite structures have been developed. For instance, MoS₂-MXene composites have been designed as a cathode to enhance the performance of rechargeable AIBs. acs.org Studies have shown that the addition of Ti₃C₂Tₓ MXene can provide a conductive framework and improve the structural integrity of MoS₂, leading to higher specific capacities and improved cycling stability compared to pure MoS₂ cathodes. acs.org An Al/MoS₂-MXene battery demonstrated a capacity of 224 mAh/g in the first cycle, retaining 166 mAh/g after 60 cycles, significantly higher than the 88 mAh/g after 60 cycles observed for Al/MoS₂ batteries. acs.org
Another approach involves using MoS₂ microspheres as a cathode material in conjunction with an aluminum anode and an ionic liquid electrolyte. acs.org This configuration has shown promising electrochemical performance, including a discharge specific capacity of 253.6 mAh/g at a current density of 20 mA/g and a retained capacity of 66.7 mAh/g after 100 cycles at 40 mA/g. acs.org The aluminum storage mechanism in MoS₂ has been investigated, revealing differences at the electrode material interface and internally. researchgate.netacs.org
Research Findings in Aluminum-ion Batteries:
| Cathode Material | Initial Discharge Capacity (mAh/g) | Capacity After Cycles (mAh/g) | Current Density (mA/g) | Number of Cycles | Ref. |
| Al/MoS₂ Microsphere | 253.6 | 66.7 | 20 (initial), 40 (cycled) | 100 | acs.org |
| Al/MoS₂-MXene | 224 | 166 | Not specified | 60 | acs.org |
| Al/MoS₂ | Not specified | 88 | Not specified | 60 | acs.org |
Hybrid Energy Storage Systems Development
Hybrid systems integrating MoS₂ with carbon-based materials like graphene have shown significant potential. azonano.comrsc.orgrsc.org Hybrid MoS₂-graphene aerogels, for example, exhibit a superior active surface area and can sustain electric current over a range of 100 mA in acidic mediums. azonano.com These aerogels also demonstrate lower degradation of active surface area with repeated use compared to traditional materials. azonano.com Another example is the fabrication of 1T-Molybdenum disulfide/reduced graphene oxide (rGO) hybrid fibers through a wet-spinning method, which can be used as high-strength fibrous electrodes for wearable energy storage devices. rsc.org These hybrid fibers show good strength and energy storage performance, with a fiber-shaped supercapacitor exhibiting a high specific capacitance. rsc.orgrsc.org The intercalated nanostructure in graphene/(this compound) hybrid fibers effectively combines the high electrical conductivity of graphene with the high pseudocapacitance of MoS₂, providing large ion-accessible surface areas. rsc.org
MoS₂ nanocomposites paired with carbon and transition metal oxides are also gaining traction for energy storage and conversion technologies. azonano.com
Capacitive Deionization (CDI) for Saline Water Treatment
Capacitive deionization (CDI) is an energy-efficient technology for removing ions from saline water, and MoS₂ has emerged as a promising electrode material for this application. bohrium.coma-z.luresearchgate.netacs.org MoS₂ is considered an attractive faradaic material for CDI due to its high specific area, excellent electronic conductivity, sound electrochemical stability, and good regenerability. bohrium.com Its layered structure allows for efficient ion transport and storage. nih.gov
However, pristine MoS₂ can suffer from drawbacks such as low electrical conductivity, inferior hydrophilicity, and a tendency for restacking, which limit its performance in CDI. bohrium.comoaepublish.com To overcome these issues, MoS₂ is often integrated with highly conductive carbon-based nanomaterials or other materials. bohrium.comresearchgate.netoaepublish.com
Composites of MoS₂ with carbonized polyaniline (CP) have been developed as intercalation cathodes for CDI. bohrium.com The disordered entanglement between MoS₂ and CP nanosheets enlarges the interlayer spacing and improves the pore structure and surface area, providing multiple charge transfer routes and more sites for ion storage. bohrium.com Mo-N-C bonds in the composite improve electrical conductivity and wettability, facilitating ion diffusion and ensuring cyclic stability. bohrium.com Such a MoS₂/CP electrode exhibited a specific capacitance of 99.1 F/g at 5 mV/s, 36% higher than pure MoS₂. bohrium.com A hybrid cell using this composite delivered a desalination capacity of 29.14 mg/g and a rapid desalination rate of 2.9 mg/g/min. bohrium.com
MoS₂-graphene hybrid electrodes have also shown high volumetric adsorption capacity for CDI. a-z.lu The combination leverages the rapid ion transport of MoS₂ and the high electrical conductivity of graphene, resulting in significantly enhanced adsorption capacity. a-z.lu A MoS₂-graphene hybrid electrode demonstrated a NaCl volumetric adsorption capacity of 14.3 mg/cm³ and a gravimetric adsorption capacity of 19.4 mg/g. a-z.lu
Chemically exfoliated MoS₂ (ce-MoS₂) nanosheets have also been explored as CDI electrode materials, showing good cycling stability and ion removal capacities. researchgate.net At 1.2 V applied voltage in 400 mM NaCl solution, ce-MoS₂ nanosheets demonstrated an ion quality removal capacity of 8.81 mg/g and an ion volume removal capacity of 16.51 mg/cm³. researchgate.net The 1T phase of ce-MoS₂, with its 2D thin sheet structure, large layer-to-layer space, and sound electric conductivity, contributes to efficient ion intercalation and transportation. researchgate.net
More recent work has focused on constructing hierarchical MoS₂/MXene heterostructures for efficient CDI. oaepublish.com MXene acts as a conductive and hydrophilic skeleton, supporting MoS₂ nanosheets and inhibiting their aggregation. oaepublish.com This heterostructure exposes more active electrochemical sites and improves wettability, enhancing ion/charge transport. oaepublish.com A MoS₂/MXene electrode exhibited a low electrical resistance (3.2 Ω), a high specific capacitance of 171.8 F/g at 2 A/g, and an excellent desalination capacity of 55.8 mg/g with a fast rate of 13 mg/g/min. oaepublish.com
Research Findings in Capacitive Deionization:
| Electrode Material | Specific Capacitance (F/g) | Desalination Capacity (mg/g) | Desalination Rate (mg/g/min) | Conditions | Ref. |
| MoS₂/CP | 99.1 (at 5 mV/s) | 29.14 | 2.9 | 1.2 V, 500 mg/L NaCl solution | bohrium.com |
| MoS₂-Graphene | Not specified | 19.4 (gravimetric) | Not specified | Not specified | a-z.lu |
| ce-MoS₂ | Not specified | 8.81 | Not specified | 1.2 V, 400 mM NaCl solution | researchgate.net |
| MoS₂/MXene | 171.8 (at 2 A/g) | 55.8 | 13 | Not specified | oaepublish.com |
| Py-MoS₂ | 266.8 (at 10 mV/s) | 43.92 | Not specified | 250–29,200 mg/L NaCl concentration range | acs.org |
Hydrodesulfurization (HDS) and Hydrodeoxygenation (HDO) Catalysis in Industrial Processes
This compound is a well-established catalyst, particularly in industrial hydrodesulfurization (HDS) processes, which are crucial for removing sulfur compounds from fuels. tandfonline.comnih.gov MoS₂ is also gaining prominence as a catalyst for hydrodeoxygenation (HDO), a process used to remove oxygen from biomass-derived oils (bio-oil) to upgrade them into usable fuels. nih.govresearchgate.netresearchgate.net
Unsupported MoS₂-based catalysts have shown promise in the HDO of bio-oil. nih.gov The catalytic activity and selectivity of MoS₂ in HDO reactions are significantly influenced by its morphology and the presence of promoters. researchgate.netresearchgate.netcapes.gov.br Different morphologies of unsupported MoS₂ catalysts have been systematically investigated for the HDO of phenols, a model reaction for bio-oil upgrading. researchgate.netresearchgate.netcapes.gov.br Amorphous and highly bent multi-layer MoS₂ structures have demonstrated higher activity and favored direct oxygen elimination compared to highly crystalline MoS₂. researchgate.netcapes.gov.br
Metal doping is often employed to enhance the catalytic performance of MoS₂ in HDO. nih.gov Cobalt (Co) is a commonly used promoter for MoS₂ catalysts, particularly favoring the direct deoxygenation (DDO) route, which minimizes hydrogen consumption. nih.gov The addition of Co can weaken the Mo-S bond, reducing the temperature required for the formation of sulfur vacancies, which are considered active sites. nih.gov The interaction between Co and Mo in bimetallic sulfide (B99878) catalysts can lead to a shift in temperature programmed reduction (TPR) peaks to lower temperatures, indicating easier reduction and potentially higher activity. researchgate.netcapes.gov.br Co promotion also affects the textural properties of amorphous Mo sulfide, influencing surface area and pore characteristics. researchgate.netcapes.gov.br The enhanced catalytic activity observed with Co promotion is primarily attributed to the increased rate of the DDO route. researchgate.netcapes.gov.br The Co-Mo-S model is a widely accepted structure for the active phase in HDS, where Co atoms are preferentially located on the edge planes of MoS₂. nih.gov
Studies on the HDO of phenols using unsupported MoS₂ catalysts with different morphologies have revealed the impact of structure on selectivity. researchgate.net For example, hydrogenolysis of the C-OH bond in 4-methylphenol was favored over MoS₂ with a lower degree of stacking, while aromatic ring hydrogenation of phenol (B47542) was favored over exfoliated MoS₂ with a higher degree of stacking. researchgate.net
Beyond HDS and HDO, MoS₂ and its composites are utilized as catalysts in various other organic transformations, including reduction reactions and the synthesis of heterocycles. tandfonline.com Different forms of MoS₂, such as bulk MoS₂, chemically exfoliated MoS₂, nanosheets, metal-doped MoS₂, and MoS₂ composites, are employed depending on the specific reaction. tandfonline.com
Other Emerging Research Areas and Future Perspectives
Molybdenum Disulfide in Advanced Electronic Devices (Research Prototypes)
MoS₂ is a promising candidate for future ultrathin electronic devices due to its semiconductor properties, tunable bandgap, and excellent electrical characteristics. bohrium.comeditverse.commdpi.com Research prototypes are actively being developed to leverage these attributes.
Field-Effect Transistors (FETs) and their Performance Optimization
MoS₂-based field-effect transistors (FETs) are a key area of research, aiming to overcome the limitations of traditional silicon-based devices at the scaling limit. dntb.gov.uaresearchgate.netacs.org Monolayer MoS₂ exhibits a direct bandgap of 1.8 eV, making it suitable for transistors, unlike graphene which has a zero bandgap. editverse.commdpi.comazonano.com
Performance optimization of MoS₂ FETs focuses on improving carrier mobility and reducing contact resistance. Studies have shown that incorporating the metallic 1T phase of MoS₂ into the semiconducting 2H phase can significantly enhance electron mobility. For instance, mild oxygen plasma treatment has been used to introduce the 1T phase, leading to a substantial improvement in electron mobility by about two orders of magnitude, reaching up to 237 cm²/V·s in few-layer MoS₂ FETs. rsc.org The 1T domains can act as conductive bridges between the metal electrodes and the MoS₂ channel, improving carrier injection efficiency. rsc.org Another approach to optimize contact resistance involves reverse sputtering, which can induce the formation of conductive 1T-MoS₂ at the metal-MoS₂ interface. This method has shown a reduction in contact resistance by more than 50% in MoS₂ FETs with Ti/Au contacts, leading to improved ON-state currents. acs.org
Research also explores the use of self-assembled monolayers (SAMs) between MoS₂ and the dielectric layer (like SiO₂) to improve performance. mdpi.com Inserting SAMs can alleviate dielectric layer scattering and enhance carrier mobility. For example, using an amine-based SAM (ABPA) resulted in a significant increase in mobility to 528.7 cm²/V·s and an on/off ratio of ~10⁶, compared to devices without SAMs (~70.32 cm²/V·s mobility, ~10³ on/off ratio). mdpi.com Theoretical studies using density functional theory (DFT) suggest that ABPA SAMs reduce phonon scattering from the dielectric layer to the MoS₂ channel. mdpi.com
Monolayer MoS₂ FETs have demonstrated favorable scaling characteristics compared to ultrathin-body silicon FETs. Simulations show that monolayer MoS₂ FETs can exhibit 52% smaller drain-induced barrier lowering (DIBL) and 13% smaller subthreshold swing (SS) than 3-nm-thick-body silicon FETs at a 10 nm channel length with the same gating. researchgate.net The scaling limit for monolayer MoS₂ FETs is estimated to be around 8 nm, which is comparable to or better than ultrathin-body silicon counterparts. researchgate.net
Here is a table summarizing some research findings on MoS₂ FET performance optimization:
| Optimization Strategy | Key Outcome | Performance Metric Improvement (Example) | Source |
| Incorporating 1T phase via O₂ plasma | Improved electron mobility and carrier injection efficiency. | Mobility up to 237 cm²/V·s (few-layer). | rsc.org |
| Reverse sputtering for contact mod. | Reduced contact resistance at metal-MoS₂ interface. | Contact resistance reduced by >50%. | acs.org |
| Inserting SAMs (e.g., ABPA) | Alleviated dielectric scattering, improved mobility and on/off ratio. | Mobility up to 528.7 cm²/V·s, on/off ratio ~10⁶ (with ABPA). | mdpi.com |
| Monolayer scaling | Reduced short-channel effects. | 52% smaller DIBL, 13% smaller SS compared to 3nm Si FETs at 10nm channel. | researchgate.net |
Optoelectronic Devices Development
MoS₂ is highly promising for optoelectronic applications due to its tunable bandgap and strong light-matter interaction, particularly in its monolayer form with a direct bandgap. bohrium.comeditverse.commdpi.comresearchgate.netrsc.org Research is focused on developing various optoelectronic devices, including photodetectors, light-emitting diodes (LEDs), and solar cells. bohrium.commdpi.comazonano.comrsc.org
MoS₂-based photodetectors have shown high efficiency and can potentially simplify fabrication processes. azonano.com Research prototypes include self-powered and polarization-sensitive photodetectors based on MoS₂-Water heterojunctions, exhibiting high responsivity (3.6 A/W) and fast response times (~0.74 ms). sfu.ca Lateral photovoltaic devices based on geometrically asymmetric MoS₂ diodes have also been developed, demonstrating a power conversion efficiency of 3.16% under one sun illumination and a high current rectification ratio of 10⁵. sfu.ca These asymmetric diodes simplify the fabrication process by eliminating the need for doping. sfu.ca
MoS₂ is also being explored in hybrid heterostructures with other materials to enhance optoelectronic performance. Combining MoS₂ with 0D quantum dots, 1D nanowires (NWs), other layered 2D materials (like graphene), and 3D bulk semiconductors can lead to flexible and cost-effective photodetectors with ultrafast and broad photoresponse. researchgate.net Strategies like chemical doping, decoration with noble metal nanomaterials, and insertion of buffer layers are employed to improve the performance of MoS₂-based flexible photodetectors. researchgate.net
In solar cell applications, MoS₂'s tunable work function allows its use as a transport layer, buffer layer, or absorber layer in heterojunction solar cells. mdpi.com Power conversion efficiencies of 8.40% as an absorber and 13.3% as a carrier transfer layer have been reported in MoS₂-based organic and perovskite solar cells, respectively. mdpi.com MoS₂ has also been investigated as a potential replacement for platinum counter electrodes in dye-sensitized solar cells, showing a power conversion efficiency of 7.50%. mdpi.com Heterojunction solar cell devices based on graphene/MoS₂/n-Si heterostructures have exhibited a power conversion efficiency of 11.1%. mdpi.com
Here is a table illustrating some performance metrics reported for MoS₂-based optoelectronic device prototypes:
| Device Type | Structure/Composition | Key Performance Metric | Value (Example) | Source |
| Photodetector | MoS₂-Water heterojunction | Responsivity | 3.6 A/W | sfu.ca |
| Photodetector | MoS₂-Water heterojunction | Response Time | ~0.74 ms | sfu.ca |
| Lateral Photovoltaic Device | Geometrically asymmetric MoS₂ diodes | Power Conversion Efficiency | 3.16% | sfu.ca |
| Lateral Photovoltaic Device | Geometrically asymmetric MoS₂ diodes | Current Rectification Ratio | 10⁵ | sfu.ca |
| Organic Solar Cell (Absorber) | MoS₂-based | Power Conversion Efficiency | 8.40% | mdpi.com |
| Perovskite Solar Cell (Carrier Layer) | MoS₂-based | Power Conversion Efficiency | 13.3% | mdpi.com |
| Dye-Sensitized Solar Cell (Counter Electrode) | MoS₂-based | Power Conversion Efficiency | 7.50% | mdpi.com |
| Si-based Heterojunction Solar Cell | Graphene/MoS₂/n-Si | Power Conversion Efficiency | 11.1% | mdpi.com |
Spintronics and Magnetoresistance Research
Spintronics, which utilizes the spin degree of freedom of electrons in addition to their charge, is another area where MoS₂ is being explored. researchgate.netnih.gov Research in this domain focuses on manipulating spin currents and investigating magnetoresistance phenomena in MoS₂-based structures. researchgate.netnih.govacs.org
Studies have demonstrated the spin Hall magnetoresistance (SMR) effect in 2D cobalt-doped MoS₂/Ta van der Waals heterostructures, providing evidence of spin transfer torque (STT) on the 2D ferromagnetic material. acs.org This indicates the feasibility of realizing 2D spintronic devices based on MoS₂. acs.org
MoS₂ is also being investigated as a nonmagnetic spacer layer in spin-valve devices. arxiv.org In NiFe/MoS₂/NiFe junctions, a spin-valve effect has been observed up to 240 K. arxiv.org While experimental magnetoresistance (MR) values have been moderate (up to 0.73% at low temperatures), theoretical calculations predict significantly higher MR (~9%) for ideal junctions. researchgate.netarxiv.org The observed metallic behavior of vertically sandwiched MoS₂ layers in these junctions, despite the semiconducting nature of isolated MoS₂, is attributed to strong hybridization with the adjacent ferromagnetic electrodes. arxiv.org
Enhanced magnetoresistance has been reported in in-plane monolayer MoS₂ with CrO₂ electrodes. researchgate.net Simulations based on density functional theory (DFT) and non-equilibrium Green's function (NEGF) have shown that high MR values of up to ~860% can be achieved in this configuration, significantly higher than previously reported values for out-of-plane MoS₂. researchgate.net High spin-injection efficiency (~100%) has also been predicted at high bias voltages in this setup, highlighting its potential for spintronic applications. researchgate.net
Research on heterostructures combining MoS₂ with magnetic insulators like yttrium iron garnet (YIG) has also revealed interesting magnetoresistance behavior. nih.gov A giant MR ratio of ~30% has been observed in MoS₂ monolayer/YIG heterostructures, which is considerably larger than ratios reported in MoS₂/CoFe₂O₄ structures. nih.gov This giant MR is attributed to interfacial spin accumulation induced by the YIG substrate. nih.gov
This compound in Nanosensors (Non-Clinical Applications)
MoS₂'s high surface-to-volume ratio, tunable bandgap, and excellent electrical properties make it well-suited for nanosensing applications. bohrium.comeditverse.combohrium.comresearchgate.net Research in this area focuses on developing highly sensitive and selective sensors for various non-clinical targets.
MoS₂-based nanosensors are being explored for the detection of gases and other chemical species. For instance, MoS₂ nanosheets have shown stable and sensitive responses to gases like NO. bham.ac.uk MoS₂/ZnO composites have also demonstrated good gas sensing performance. bohrium.com
Beyond gas sensing, MoS₂ is being investigated for other types of non-clinical sensing. Its use in strain sensors and temperature sensors has been noted. bohrium.com The unique properties of MoS₂, including its fluorescence, which is affected by quantum confinement, structural defects, and surface states, can be leveraged for sensing applications. bohrium.com
While some research touches upon biosensing applications of MoS₂ (e.g., detection of viruses or biomarkers), the focus here remains strictly on non-clinical applications as per the instructions. bohrium.combohrium.commdpi.comresearchgate.net
Tribological Applications of this compound (e.g., Lubrication Additives)
This compound has a long history as a solid lubricant due to its layered structure, which allows layers to slide easily over one another under shear stress. bham.ac.ukacs.orgencyclopedia.pub This property makes it an excellent anti-wear and friction-reducing additive in solid lubricants, oils, and greases, performing well even under extreme conditions like ultra-high temperature and ultra-vacuum. encyclopedia.pub
Recent research focuses on enhancing the tribological properties of base oils by using MoS₂ nanomaterials as additives. encyclopedia.pubmdpi.com Studies have shown that nano-MoS₂ particles can improve the tribological properties of liquid paraffin (B1166041), with nano-MoS₂ exhibiting better friction reduction and anti-wear properties compared to micrometer-sized MoS₂ particles. bham.ac.ukencyclopedia.pubmdpi.com The size and morphology of the MoS₂ nanoparticles influence their performance. For example, liquid paraffin containing MoS₂ nanospheres showed optimal friction reduction and anti-wear properties at a specific concentration (1.5 wt%). encyclopedia.pubmdpi.com Hollow core-shell MoS₂ nanoparticles with flower-like surfaces have also been shown to significantly improve the friction reduction and anti-wear performance of lubricating oils, reducing the friction coefficient by 43.80% and wear by eight times in one study. mdpi.com
The dispersion stability of nano-MoS₂ in lubricating oils is a crucial aspect of research. mdpi.com The formation of a stable tribo-film on the wear track during friction is a key mechanism for the anti-wear and friction reduction properties of MoS₂ additives. mdpi.comnih.gov This tribo-film can be composed of MoS₂, its oxides (MoO₃), and iron compounds (FeS, FeSO₄) formed through tribochemical reactions. mdpi.comnih.gov
The method of adding MoS₂ to lubricants can also impact performance. Research on lithium-based grease showed that adding a small amount of MoS₂ (0.01 wt%) before thickening was more effective in improving tribological properties, resulting in a 26.1% reduction in average friction coefficient and a 0.16 mm reduction in average wear scar diameter. mdpi.com This suggests that longer reaction time and uniform mixing during the grease synthesis process are beneficial. mdpi.com
Here is a table summarizing some findings on MoS₂ as a lubricant additive:
| MoS₂ Form/Addition Method | Base Oil/Lubricant | Key Outcome | Performance Metric Improvement (Example) | Source |
| Nano-MoS₂ particles | Liquid paraffin | Improved friction reduction and anti-wear. | Better than micrometer MoS₂. | encyclopedia.pubmdpi.com |
| MoS₂ nanospheres (1.5 wt%) | Liquid paraffin | Optimal friction reduction and anti-wear. | Best performance among tested morphologies/concentrations. | encyclopedia.pubmdpi.com |
| Hollow core-shell MoS₂ NPs | Lubricating oil | Significant friction reduction and anti-wear. | Friction coefficient reduced by 43.80%, wear reduced by 8 times. | mdpi.com |
| MoS₂ powder (0.01 wt%) before thickening | Lithium-based grease | Improved tribological properties and corrosion inhibition. | Friction coefficient reduced by 26.1%, wear scar diameter reduced by 0.16 mm. | mdpi.com |
Scalability and Industrialization Challenges for Large-Area High-Quality MoS₂
Despite the promising research findings for MoS₂ in various applications, scaling up the production of high-quality, large-area MoS₂ remains a significant challenge for industrialization. bohrium.comdntb.gov.uaacs.orgresearchgate.net
Chemical Vapor Deposition (CVD) is a widely used method for synthesizing MoS₂ thin films and has shown success in producing high-quality material. acs.orgresearchgate.netresearchgate.net However, CVD faces limitations in terms of cost-effectiveness and scalability for mass production. researchgate.net While the grain size of CVD-grown MoS₂ has improved significantly, achieving wafer-scale growth of high-quality films is still an active area of research. dntb.gov.uaresearchgate.net
Challenges in scalability include achieving uniformity across large areas and maintaining high material quality, such as low defect density and large domain sizes. acs.orgresearchgate.net Imperfections in the MoS₂ film, often introduced during transfer processes from the growth substrate to the target substrate, can also lead to device failure. researchgate.net Direct growth on the target substrate is being explored as a promising route to improve yield and quality. researchgate.net
Various synthesis methods are being explored to address scalability, including different CVD approaches (e.g., multi-source designs), atomic layer deposition (ALD), and modulated sulfurization processes. acs.orgresearchgate.netpku.edu.cn The goal is to achieve precise layer control and uniform, highly crystalline films on wafers of increasing size (e.g., 4-inch wafers). acs.orgresearchgate.netanr.fr
The development of cost-effective and efficient synthesis techniques that can produce large-area, high-quality MoS₂ films with reproducible properties is crucial for the widespread adoption of MoS₂ in advanced electronic and optoelectronic devices. dntb.gov.uaacs.orgresearchgate.net
9.5. Future Research Directions and Unexplored Potentials in MoS₂ Science and Technology
The exploration of this compound (MoS₂) continues to reveal a wide array of potential applications and fundamental scientific questions that drive future research. While significant progress has been made in understanding its properties and developing synthesis methods, several key areas represent the forefront of MoS₂ science and technology, promising novel functionalities and improved performance in various fields.
One major direction for future research lies in advancing synthesis techniques to achieve large-area, high-quality MoS₂ films with precise control over the number of layers, defects, and phases mdpi.comrsc.orgresearchgate.netresearchgate.net. Current methods, such as chemical vapor deposition (CVD), physical vapor deposition (PVD), atomic layer deposition (ALD), and various exfoliation techniques, each have advantages and limitations regarding scalability, cost, and material quality mdpi.comresearchgate.netunilim.fr. Future efforts will focus on developing more cost-effective and scalable bottom-up approaches, such as improved CVD or ALD, that can produce uniform films over large substrates for industrial applications mdpi.comrsc.orgresearchgate.netunilim.fr. There is also interest in exploring novel synthesis routes that allow for the controlled creation of specific MoS₂ nanostructures, such as nanotubes or quantum dots, with tailored properties tandfonline.comsioc-journal.cnacs.org.
Enhancing the electronic and optoelectronic properties of MoS₂ remains a critical area of investigation. This includes improving carrier mobility, reducing contact resistance at the metal-MoS₂ interface, and engineering the bandgap mdpi.comjos.ac.cnmdpi.comaip.org. Research into different metal contacts and doping strategies is crucial for developing high-performance field-effect transistors (FETs) and other electronic devices mdpi.comjos.ac.cnaip.org. Theoretical studies using methods like Density Functional Theory (DFT) are vital for understanding the electronic structure, predicting the effects of strain, doping, and defects, and guiding experimental efforts in bandgap engineering and contact optimization aip.orgresearchgate.netbohrium.com. The potential for MoS₂ in spintronics and valleytronics, leveraging its spin and valley degrees of freedom, represents an exciting, though still developing, area of research researchgate.netresearchgate.netossila.com.
The potential of MoS₂ in energy applications, particularly in energy storage and catalysis, presents significant avenues for future work tandfonline.comsioc-journal.cnmdpi.come3s-conferences.org. For lithium-ion batteries, research is focused on improving the cycling stability and capacity of MoS₂-based anode materials, potentially through the development of composite structures mdpi.come3s-conferences.org. In catalysis, especially for the hydrogen evolution reaction (HER), exploring different MoS₂ polytypes (like the 3R phase) and optimizing the number and type of active sites are key research directions tandfonline.comrsc.org. The use of MoS₂ and its composites in supercapacitors and photocatalysis for water splitting and environmental remediation also holds unexplored potential researchgate.nettandfonline.combohrium.com.
Integration of MoS₂ with other two-dimensional (2D) materials to form van der Waals heterostructures is a rapidly growing field with vast unexplored potential bohrium.com. By combining MoS₂ with materials like graphene, hexagonal boron nitride (h-BN), or other transition metal dichalcogenides (TMDs), researchers can create novel materials with designed electronic, optical, and mechanical properties not found in the individual layers bohrium.comazonano.com. Future research will focus on controlled stacking techniques and understanding the interlayer interactions and charge transfer mechanisms in these heterostructures for applications in advanced electronics, optoelectronics, and quantum computing bohrium.com.
The application of MoS₂ in sensing, including biosensing and gas sensing, is another area with considerable room for advancement sioc-journal.cnacs.orgmdpi.commdpi.com. Future research will aim to improve the sensitivity, selectivity, and stability of MoS₂-based sensors, potentially through surface functionalization or integration into more complex sensing platforms acs.orgmdpi.com. The unexplored potential of MoS₂ in agricultural applications, such as enhancing plant growth through its transformation in soil, also represents a novel research frontier nih.gov.
Finally, addressing the challenges related to the long-term stability of MoS₂ in various environments and developing reliable encapsulation techniques are crucial for the practical implementation of MoS₂-based devices mdpi.comazonano.com. Research into understanding degradation mechanisms and developing protective layers will be essential for the commercialization of MoS₂ technology.
The future of MoS₂ research is bright, driven by the need to overcome current limitations and unlock its full potential across a multitude of disciplines. Continued advancements in synthesis, characterization, theoretical modeling, and device integration will pave the way for novel applications in electronics, energy, catalysis, sensing, and beyond.
Table: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 14832 |
Data Table: Selected MoS₂ Properties and Potential for Improvement
While specific "future research findings" data tables are not available as they represent unknown outcomes, we can illustrate the potential for improvement in key MoS₂ properties based on current research challenges and goals.
| Property | Current Status (Illustrative) | Future Research Goal (Potential) | Relevant Applications |
| Carrier Mobility (monolayer) | 30-60 cm²/Vs mdpi.com | > 1000 cm²/Vs (closer to Si) mdpi.com | High-performance transistors, flexible electronics mdpi.commdpi.com |
| Contact Resistance | Significant challenge mdpi.comjos.ac.cn | Reduced significantly mdpi.comjos.ac.cn | High-speed electronics, low-power devices mdpi.com |
| Scalability of Synthesis | Challenging for large areas rsc.orgresearchgate.net | Wafer-scale, low-cost production rsc.orgresearchgate.net | Industrial manufacturing of devices rsc.orgresearchgate.net |
| Stability in Ambient Conditions | Can be an issue mdpi.comazonano.com | Improved long-term stability mdpi.comazonano.com | Reliable sensors, electronics mdpi.comazonano.com |
| Catalytic Activity (HER) | Promising, needs optimization tandfonline.comrsc.org | Enhanced activity and durability tandfonline.comrsc.org | Hydrogen production tandfonline.comrsc.org |
| Energy Storage Capacity | Good, needs improved cycling mdpi.come3s-conferences.org | Higher capacity, longer lifespan mdpi.come3s-conferences.org | Next-generation batteries mdpi.come3s-conferences.org |
| Bandgap Engineering | Tunable with thickness/strain aip.orgossila.com | Precise and wide-range tuning aip.org | Tailored optoelectronic devices aip.org |
Note: The "Current Status (Illustrative)" values are approximate and can vary significantly based on synthesis method and material quality. The "Future Research Goal (Potential)" represents aspirational targets based on the needs for advanced applications.
Q & A
Basic Research Questions
Q. What are the most reliable methods for synthesizing high-quality 2D MoS₂ nanosheets, and how do synthesis parameters influence their structural properties?
- Methodological Answer : High-quality 2D MoS₂ nanosheets can be synthesized via chemical vapor deposition (CVD) or hydrothermal methods. For example, a bottom-up strategy using functionalized graphene quantum dots (GQDs) modulates electron-withdrawing/donating groups to control layer thickness and defect density . Key parameters include precursor concentration, temperature, and reaction time. Characterization via Raman spectroscopy and atomic force microscopy (AFM) is critical to validate layer thickness and crystallinity .
Q. How can researchers characterize the optical and electronic properties of MoS₂ monolayers experimentally and computationally?
- Methodological Answer : Optical properties (e.g., photoluminescence) are assessed using UV-Vis absorption and photoluminescence spectroscopy, while electronic band structures are analyzed via density functional theory (DFT) calculations. For monolayers, direct bandgap confirmation (≈1.8 eV) requires cross-verification between experimental data (e.g., photoconductivity spectra) and ab-initio simulations .
Advanced Research Questions
Q. How does quantum confinement in ultrathin MoS₂ layers affect its electronic band structure, and what experimental evidence supports this transition?
- Methodological Answer : Quantum confinement shifts the indirect-to-direct bandgap transition in MoS₂ monolayers. Optical spectroscopy (absorption, photoluminescence) reveals a ≈0.6 eV upward shift in the indirect gap for monolayers compared to bulk, validated by photoconductivity measurements. Freestanding monolayers exhibit 10⁴-fold higher luminescence quantum efficiency than bulk .
Q. What strategies optimize the hydrogen evolution reaction (HER) activity of 2H-phase MoS₂, and how do functionalized nanomaterials enhance catalytic performance?
- Methodological Answer : HER activity is enhanced by integrating electron-withdrawing functionalized GQDs during synthesis. DFT-guided designs predict optimal functional groups (e.g., -COOH, -NH₂), while electrochemical impedance spectroscopy (EIS) and Tafel slope analysis quantify HER efficiency. Controlled defect engineering via sulfur vacancies further improves active sites .
Q. How do structural transformations in MoS₂ during lithiation impact its electrochemical stability in lithium-ion batteries?
- Methodological Answer : Post-lithiation, MoS₂ undergoes conversion to Mo and Li₂S, with structural collapse observed via in-situ TEM. Cyclic voltammetry (CV) and galvanostatic cycling reveal capacity fade mechanisms. Hybrid architectures (e.g., MoS₂/graphene) mitigate degradation by buffering volume changes, validated by long-term cycling tests (e.g., 554 mA h g⁻¹ at 50 C) .
Q. What experimental and statistical approaches predict the tribological behavior of MoS₂-lubricated systems under variable mechanical stresses?
- Methodological Answer : Design of Experiment (DOE) methods correlate load/speed variables with wear rates. AES and SEM-EDS analyze surface chemistry and wear tracks, while statistical models (e.g., ANOVA) validate trends. Extreme-pressure testing under ISO standards quantifies lubricant performance .
Q. How can researchers resolve discrepancies between theoretical and experimental capacity values in MoS₂-based battery electrodes?
- Methodological Answer : Excess capacity beyond theoretical predictions (≈1290 mA h g⁻¹ vs. ≈670 mA h g⁻¹) may arise from interfacial storage or polysulfide shuttling. Operando XRD and XPS track phase transitions, while DFT simulations model Li-ion diffusion pathways. Comparative studies of nanoarchitectures (e.g., vs. bulk) isolate size-dependent effects .
Q. What computational frameworks guide the design of MoS₂-based van der Waals heterostructures for optoelectronic applications?
- Methodological Answer : BP/MoS₂ heterostructures are modeled using DFT to calculate bandgap modulation and absorption spectra. Vacancy engineering (e.g., phosphorus vacancies) induces semiconductor-to-metal transitions, validated by angle-resolved photoemission spectroscopy (ARPES). Experimental synthesis via mechanical exfoliation ensures layer alignment .
Data Contradiction Analysis
- Example : Conflicting reports on MoS₂’s electrochemical stability may stem from differing synthesis methods (e.g., CVD vs. hydrothermal). Cross-validation using TEM (for structural integrity) and EIS (for interfacial resistance) clarifies degradation pathways .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
